molecular formula C6F11KO2 B3123663 Potassium perfluorohexanoate CAS No. 3109-94-2

Potassium perfluorohexanoate

Cat. No.: B3123663
CAS No.: 3109-94-2
M. Wt: 352.14 g/mol
InChI Key: IABQBQMLCJSMAR-UHFFFAOYSA-M
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Description

Historical Context of PFHxA as a Perfluorooctanoic Acid (PFOA) Replacement

The use of PFHxA and related short-chain compounds grew significantly following the phase-out of long-chain PFAS like PFOA and PFOS. ewg.org PFOA, used since the 1940s as an industrial surfactant and in the production of fluoropolymers like Teflon, came under intense scrutiny due to its environmental persistence and health concerns. wikipedia.org This led to initiatives like the U.S. Environmental Protection Agency's PFOA Stewardship Program, which aimed to eliminate PFOA and related chemicals from emissions and products. researchgate.net

As manufacturers phased out PFOA, they sought alternatives that could offer similar properties, such as water and oil repellency. researchgate.net Short-chain compounds like PFHxA were introduced as replacements in many applications, including non-stick cookware, food packaging, water-resistant textiles, and firefighting foams. efs.consultingtechnologynetworks.com They were initially marketed as safer alternatives, partly due to their shorter half-life in the body compared to PFOA. wikipedia.org However, the persistence and mobility of these replacement chemicals have raised new environmental concerns. efs.consultingewg.org

Global Significance of PFHxA as an Environmental Contaminant

The properties that make PFHxA a useful industrial chemical—namely its stability—also make it a significant environmental contaminant. illinois.gov Its resistance to degradation means it persists in soil and water, leading to long-term contamination. efs.consultinguseforesight.io As a short-chain PFAS, PFHxA is highly mobile in water, which allows it to contaminate groundwater and drinking water supplies. europa.eutechnologynetworks.com

Evidence shows that PFHxA has achieved global distribution. It has been detected in various environmental media across the world, from industrialized regions to remote locations like the Arctic. useforesight.ionih.gov This widespread presence indicates that it is subject to long-range environmental transport through pathways such as ocean currents and atmospheric movement. nih.govmeti.go.jp

Research has documented the presence of PFHxA in numerous water sources. A 2019-2020 California monitoring program detected PFHxA in 29-38% of samples from public water systems, with a maximum concentration of 0.3 parts per billion (ppb). ca.gov Studies in other parts of the world have found varying concentrations in surface water, groundwater, and tap water, highlighting its ubiquitous nature as a water contaminant. researchgate.net

Interactive Data Table: Occurrence of PFHxA in Water Sources

The following table summarizes findings on PFHxA concentrations from various international studies.

Water SourceLocationConcentration Range (ng/L)Study Reference
GroundwaterNear Fluorochemical Plant, China10 - 580(Bao et al., 2019) researchgate.net
GroundwaterNear Landfills, Australia2 - 46(Hepburn et al., 2019) researchgate.net
StreamsChangwon, South KoreaAverage: 12.62(Environmental Engineering Research, 2025) eeer.org
Public Water SystemsCalifornia, USAAverage: 11 - 16(California Water Board, 2020) ca.gov
SeawaterGreenland Sea45 - 280 (ΣPFASs)(Zhao et al., 2012) nih.gov

Interactive Data Table: PFHxA in Environmental and Human Samples

This table presents data on the detection of PFHxA in various samples, indicating its reach into everyday environments and human populations.

Sample TypeLocation/ContextDetection Frequency / ConcentrationStudy Reference
Food13 European Countries (1998-2012)0.1 - 24% Quantification Frequency(EFSA, 2012) ca.gov
Indoor DustVarious StudiesUp to 1,500 ng/g(Anderson et al., 2019) researchgate.net
Building Materials/TextilesVarious Studies17 - 25% Detection Frequency(Janousek et al., 2019) ca.gov
Whole BloodHuman Biomonitoring100% Detection in some studies(Averina et al., 2021) mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11O2.K/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABQBQMLCJSMAR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F11KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896626
Record name Potassium perfluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3109-94-2
Record name Potassium perfluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Occurrence and Distribution of Perfluorohexanoate

Global Monitoring and Detection Frequencies

Global monitoring programs and numerous scientific studies have confirmed the widespread presence of PFHxA in the environment. nih.govnih.gov Although often found at lower concentrations compared to legacy PFAS like PFOA and perfluorooctanesulfonate (B1231939) (PFOS), its detection is frequent in both contaminated and remote locations. integral-corp.comresearchgate.net The distribution of PFHxA is largely governed by its high water solubility and persistence, which facilitates its transport through the hydrological cycle. nih.gov Point sources of contamination include industrial facilities, wastewater treatment plants, and sites where aqueous film-forming foams (AFFF) have been used. nih.govresearchgate.net Non-point sources, such as atmospheric deposition, also contribute to its global distribution. nih.govnih.gov

Due to its chemical properties, aquatic environments are major sinks for PFHxA. nih.gov It is frequently detected in surface waters, groundwater, and even in remote oceanic environments.

PFHxA is commonly detected in surface water bodies such as rivers and lakes. Concentrations can vary significantly, ranging from non-detectable levels in pristine areas to elevated concentrations near industrial or urban centers. For example, in a study of drinking water sources in the Yangtze River Delta, China, PFHxA was detected in all samples, with a maximum concentration of 48.92 ng/L. mdpi.com In contrast, a study in Quebec, Canada, found median concentrations of 1.5 ng/L in the raw water of Lake Memphremagog. canada.ca Surface water concentrations are influenced by direct discharges, runoff, and atmospheric deposition. frontiersin.org In general, concentrations of PFHxA in surface water are often higher than in groundwater in the same region, which can be attributed to direct inputs and runoff. frontiersin.org

Table 1: Reported Concentrations of Perfluorohexanoate (PFHxA) in Surface Waters

Location Water Body Type Concentration Range (ng/L) Reference
Yangtze River Delta, China Drinking Water Source Up to 48.92 mdpi.com
Lake Memphremagog, Canada Raw Lake Water Median 1.5, Max 3 canada.ca
Ruhr Area, Germany River Up to 56 (in drinking water from the area) integral-corp.com

The presence of PFHxA in groundwater and drinking water is a significant concern for human exposure. While its detection in areas without direct point-source contamination is generally low and infrequent, it can be found at elevated levels in contaminated regions. integral-corp.comresearchgate.net For instance, in groundwater near a fluorochemical plant in China, PFHxA concentrations ranged from 0.01 to 0.58 µg/L (10 to 580 ng/L). researchgate.net A study in Germany found that outside of a contaminated area, PFHxA was detected in only 6.3% of drinking water samples at concentrations of ≤9 ng/L, whereas within the contaminated Ruhr area, the detection frequency was 75% with levels up to 56 ng/L. integral-corp.com In a nationwide survey of German drinking water, PFHxA was one of the most frequently detected perfluorinated carboxylic acids, found in 43.8% of the 89 samples analyzed. researchgate.net

Table 2: Reported Concentrations of Perfluorohexanoate (PFHxA) in Groundwater and Drinking Water

Location Water Source Concentration Range (ng/L) Detection Frequency Reference
Germany (nationwide) Drinking Water Majority < 9 43.8% researchgate.net
Germany (Ruhr area) Drinking Water ≤ 56 75% integral-corp.com
Germany (outside Ruhr) Drinking Water ≤ 9 6.3% integral-corp.com
Quebec, Canada Groundwater Median 3, Max 30 17% canada.ca
China (near fluorochemical plant) Groundwater 10 - 580 Not specified researchgate.net
Australia (near landfills) Groundwater 2 - 46 Not specified researchgate.net

The detection of PFHxA in remote marine environments, such as the Arctic and Antarctic, underscores its potential for long-range transport. integral-corp.commdpi.com This transport is believed to occur through a combination of oceanic currents and atmospheric pathways, including the degradation of volatile precursor compounds. integral-corp.comcopernicus.org In surface snow samples from the Antarctic Plateau, PFHxA was detected at an average concentration of 0.22 ng/L. mdpi.com While concentrations in open ocean waters are generally in the low pg/L to ng/L range, they signify the global distribution of this contaminant. nih.govacs.org Studies have shown that while long-chain PFAS tend to accumulate more in sediments, short-chain compounds like PFHxA are more prevalent in the water column. mdpi.com

Table 3: Reported Concentrations of Perfluorohexanoate (PFHxA) in Remote Environments

Location Sample Type Mean Concentration (ng/L) Reference

Soils and sediments act as significant reservoirs for PFAS, including PFHxA. nih.govnih.gov Contamination of terrestrial environments can occur through various pathways, including atmospheric deposition, land application of biosolids, and industrial discharges. researchgate.netitrcweb.org

PFHxA has been detected in soils and sediments globally, even in remote regions. researchgate.netnih.gov Its sorption to soil and sediment is generally weaker than that of long-chain PFAS, meaning it is more mobile and can more readily leach into groundwater. integral-corp.comitrcweb.org However, it still accumulates in terrestrial systems. A background study of shallow soils in Maine, USA, reported PFHxA concentrations ranging from 0.06 to 13.7 ng/g. itrcweb.org In a study of sediments in Hulun Lake, China, short-chain PFCAs, including PFHxA, were the predominant PFAS found in water samples, while long-chain PFCAs were more abundant in the sediment, highlighting the differential partitioning based on chain length. mdpi.comresearchgate.net The vadose zone (the unsaturated zone above the groundwater table) can act as a long-term source of groundwater contamination as PFAS, including PFHxA, slowly leach downwards. researchgate.net

Table 4: Reported Concentrations of Perfluorohexanoate (PFHxA) in Soils

Location Soil Type/Depth Concentration Range (ng/g) Reference
Maine, USA Shallow Soil (0-6 inches) 0.06 - 13.7 itrcweb.org

Occurrence in Atmospheric Compartments

The atmosphere is a key medium for the transport of PFAS, including PFHxA, over vast distances. enviro.wiki These substances can be released into the atmosphere from industrial manufacturing facilities, during the use of consumer products, and through the atmospheric degradation of volatile precursor compounds like fluorotelomer alcohols (FTOHs). researchgate.netcopernicus.org Once in the atmosphere, PFAS can exist in either the gas phase or, more commonly for ionic compounds like PFHxA, associated with particulate matter. researchgate.netenviro.wiki This atmospheric transport contributes to their deposition in terrestrial and aquatic ecosystems far from their original sources. enviro.wikinccoast.org

Perfluorohexanoate is frequently detected in atmospheric particles and aerosols across various environments, from heavily industrialized urban centers to remote coastal and high-altitude regions. copernicus.orgacs.orgitrcweb.org As an ionic compound, PFHxA is expected to be primarily associated with aerosols in its non-volatile anionic form. copernicus.org This association with particulate matter facilitates its long-range transport and eventual deposition through wet and dry processes. nccoast.org

Research has confirmed the presence of PFHxA in airborne particulate matter in numerous locations globally. For instance, a study in China identified PFHxA as the second most dominant perfluoroalkyl acid (PFAA) in the atmosphere, following perfluorooctanoic acid (PFOA). copernicus.org The total atmospheric concentrations of 13 PFAAs in that study ranged from 6.19 to 292.57 pg m⁻³, with an average of 39.84 pg m⁻³. copernicus.org

Studies have also investigated the distribution of PFHxA in different indoor and outdoor environments. In roadside air, PFHxA can be a dominant ionic perfluorocarboxylic acid (PFCA), with concentrations reported at 7.3 pg m⁻³. aaqr.org In contrast, indoor air can also contain significant levels of PFHxA, with one study finding a detection frequency of 80% in North Carolina homes at a median concentration of 0.5-0.7 pg m⁻³. nih.gov In an industrialized area of Karachi, Pakistan, the mean concentration of PFHxA in total suspended particles was 0.71 pg m⁻³. itrcweb.org Furthermore, sea spray aerosols have been identified as a significant source of atmospheric PFAAs in coastal areas, with PFHxA being detected in 43% of samples at one Norwegian coastal site. acs.org

The following table summarizes the concentrations of Perfluorohexanoate (PFHxA) detected in atmospheric particles from various studies.

Table 1: Concentration of Perfluorohexanoate (PFHxA) in Atmospheric Particles from Various Global Studies

Location/Environment Sample Type PFHxA Concentration (pg m⁻³) Detection Frequency Source(s)
China (Urban) Atmospheric Particles Constituent of total PFAAs (Avg: 39.84) - copernicus.org
Roadside Air Particulate Matter 7.3 - aaqr.org
Meeting Room Air Particulate Matter - (Concentration dominated by < 0.5 µm particles) - aaqr.org
North Carolina, USA (Indoor) PM2.5 Filters Median: 0.5-0.7 80% nih.gov
Karachi, Pakistan (Industrial) Total Suspended Particles Mean: 0.71 (Range: ND - 8.33) - itrcweb.org
Andøya, Norway (Coastal) Aerosol Samples - 43% acs.org
Birkenes, Norway (Coastal) Aerosol Samples - 10% acs.org

Research into the particle size distribution of PFHxA has provided further insights. In a study comparing indoor and roadside air, PFHxA was found to be associated with different particle sizes depending on the environment. aaqr.org In meeting room air, the concentration of PFHxA was highest in the smallest particle size fraction (< 0.5 µm), accounting for 34% of the total. aaqr.org In roadside air, however, PFHxA showed a different pattern, with concentrations decreasing across various size ranges from 2.5–10 µm down to 0.5–1 µm. aaqr.org This suggests that the sources and atmospheric processing of PFHxA can influence its distribution among different particle sizes.

Table 2: Size-Specific Distribution of Perfluorohexanoate (PFHxA) in Atmospheric Particulate Matter

Environment Particle Size (µm) Percentage of Total Concentration Concentration Pattern Source
Meeting Room Air < 0.5 34% Dominated by this fraction aaqr.org
Meeting Room Air 1–10 36% - aaqr.org

Environmental Fate and Transport of Perfluorohexanoate

Environmental Mobility and Partitioning

The mobility of perfluorohexanoate in the environment is largely dictated by its physical and chemical properties, particularly its high water solubility and low tendency to sorb to soil and sediment compared to longer-chain PFCAs. itrcweb.orgngwa.org

In aquatic environments, perfluorohexanoate is highly mobile. admin.chresearchgate.net Its high water solubility and the fact that it exists as an anion at environmentally relevant pH levels contribute to its tendency to remain dissolved in the water column. turi.orgnih.gov This facilitates its transport over long distances in surface waters. nih.gov Sorption to sediment generally increases with the length of the perfluoroalkyl chain; therefore, short-chain PFCAs like perfluorohexanoate exhibit lower sorption and greater mobility in water compared to long-chain PFCAs. integral-corp.comitrcweb.org

Interactive Data Table: Water Solubility of Select PFCAs

CompoundCarbon Chain LengthWater Solubility (mg/L)
Perfluorobutanoic Acid (PFBA)4High
Perfluorohexanoic Acid (PFHxA) 6 29 - 15,700 integral-corp.comturi.org
Perfluorooctanoic Acid (PFOA)8Lower than PFHxA

Note: The wide range in reported water solubility for PFHxA can be attributed to different experimental conditions and the form of the acid (protonated vs. anionic).

The potential for perfluorohexanoate to contaminate groundwater is a significant concern due to its mobility in soil. admin.ch Leaching from contaminated soils, driven by precipitation or irrigation, is a primary pathway for PFAS to enter groundwater. nccoast.orgitrcweb.org Because shorter-chain PFAS like perfluorohexanoate have a lower affinity for sorption to organic carbon in soil compared to their longer-chain counterparts, they tend to migrate more readily through the soil profile and reach groundwater. ngwa.org Studies have shown that sorption to soil and sediment generally increases with the length of the PFCA chain. integral-corp.com

Interactive Data Table: Soil Sorption Coefficients (Kd) for Select PFCAs

CompoundOrganic Carbon Partitioning Coefficient (Log Koc)General Trend
Perfluorohexanoic Acid (PFHxA) Lower Higher Mobility
Perfluorooctanoic Acid (PFOA)HigherLower Mobility
Perfluorodecanoic Acid (PFDA)HighestLowest Mobility

Note: Higher Log Koc values indicate stronger sorption to organic carbon in soil and less mobility.

Perfluorohexanoate can be subject to long-range atmospheric transport, contributing to its global distribution, including its presence in remote regions like the Arctic. integral-corp.comresearchgate.net This transport can occur through two primary mechanisms:

Direct Transport of Perfluorohexanoate: While perfluorohexanoate itself has a low vapor pressure, it can be transported in the atmosphere associated with aerosols or particulate matter. acs.orgpops.int

Transport and Degradation of Precursors: A more significant pathway for the long-range transport of perfluorohexanoate is through the atmospheric transport of volatile precursor compounds, such as fluorotelomer alcohols (FTOHs). researchgate.netdiva-portal.org These precursors are more volatile and can travel long distances in the atmosphere. diva-portal.org Once in the atmosphere, they can undergo oxidation to form perfluorohexanoate, which is then deposited onto land and water surfaces. researchgate.netdiva-portal.org

The detection of PFHxA in remote locations is evidence of these long-range transport phenomena. integral-corp.com

Formation and Transformation Pathways of Perfluorohexanoate in Environmental Systems

Perfluorohexanoate is not typically produced for commercial use but is rather a terminal degradation product of various precursor compounds, particularly polyfluoroalkyl substances. enviro.wiki Its presence in the environment is a direct consequence of the transformation of these precursors through biotic and abiotic processes. enviro.wikinih.gov

Biotransformation Pathways from Fluorotelomer Alcohols (FTOHs)

Fluorotelomer alcohols (FTOHs) are a significant class of precursor compounds that can degrade into perfluoroalkyl carboxylic acids (PFCAs), including perfluorohexanoic acid (PFHxA). rsc.orgnih.gov This biotransformation can occur in various environmental matrices such as soil, sediment, and wastewater treatment sludge. rsc.org The specific pathways and efficiencies of this transformation are heavily dependent on the prevailing redox conditions.

Under aerobic conditions, the biotransformation of FTOHs to PFCAs is generally more rapid and efficient compared to anaerobic processes. rsc.org The degradation of FTOHs like 6:2 FTOH and 8:2 FTOH proceeds through a multi-step oxidative pathway. researchgate.netresearchgate.net

The initial step involves the oxidation of the FTOH to a fluorotelomer aldehyde (FTAL). researchgate.netresearchgate.net This is followed by further oxidation to a saturated fluorotelomer carboxylic acid (FTCA). researchgate.netresearchgate.net The FTCA is then converted to a fluorotelomer unsaturated carboxylic acid (FTUCA), which serves as a critical branching point in the degradation pathway, leading to the formation of various PFCAs, including PFHxA. rsc.orgresearchgate.netbohrium.com

For instance, the aerobic biotransformation of 6:2 FTOH [F(CF₂)₆CH₂CH₂OH] is a known source of PFHxA. nih.govnih.gov Studies on sediment microbial communities have shown that 6:2 FTOH has a short half-life under aerobic conditions, readily transforming into products like PFHxA. nih.gov One study observed that after 28 days in a low-dose (5 mg/L) sediment microcosm, 26 mol% of the initial 6:2 FTOH was converted to PFHxA. nih.gov Similarly, research on the white-rot fungus Phanerochaete chrysosporium demonstrated the transformation of 6:2 FTOH into several products, with PFHxA and perfluoropentanoic acid (PFPeA) accounting for 5.9 mol% after a 28-day incubation. acs.orgnih.gov

Certain bacteria, such as Pseudomonas oleovorans, have been shown to transform FTOHs through two distinct pathways, one of which leads to the formation of PFCAs like PFHxA. nih.gov This highlights that specific microorganisms possess the metabolic capability to degrade these fluorinated compounds. nih.gov

Aerobic Biotransformation of 6:2 FTOH: Products and Yields

Study SystemIncubation Time (days)ProductMolar Yield (%)Reference
Sediment Microcosm (low dose)28PFHxA26 nih.gov
Sediment Microcosm (high dose)28PFHxA11 nih.gov
Phanerochaete chrysosporium Culture28PFHxA + PFPeA5.9 acs.orgnih.gov
Aerobic Soil180PFHxA8.0 nih.gov

In contrast to aerobic environments, the anaerobic biotransformation of FTOHs into PFCAs is significantly less efficient. acs.orgnih.gov Studies conducted under methanogenic conditions, such as those found in the anaerobic digesters of wastewater treatment plants (WWTPs), show that FTOHs primarily transform into polyfluorinated acids rather than terminally stable PFCAs. acs.orgnih.govfigshare.com

Research on the anaerobic degradation of 6:2 FTOH in digester sludge from a WWTP found that after extended incubation periods (90 to 176 days), the molar yield of PFHxA was very low, at ≤0.4 mol%. acs.orgnih.govfigshare.com The major transformation products were identified as 6:2 FTCA, 6:2 FTUCA, and 5:3 acid. acs.orgnih.govfigshare.com These findings suggest that anaerobic processes in environments like digester sludge, landfill leachate, and anaerobic sediments are not major contributors to the environmental load of PFCAs such as PFHxA derived from FTOH precursors. acs.orgnih.govfigshare.com The degradation pathway for 8:2 FTOH under anaerobic conditions also shows the formation of various intermediates but results in terminal products like PFHxA. researchgate.net

Anaerobic Biotransformation of FTOHs in Digester Sludge

PrecursorIncubation Time (days)ProductMolar Yield (%)Reference
6:2 FTOH90-176PFHxA≤0.4 acs.orgnih.govfigshare.com
6:2 FTOH90-1766:2 FTCA32-43 acs.orgnih.govfigshare.com
6:2 FTOH90-1766:2 FTUCA1.8-8.0 acs.orgnih.govfigshare.com
6:2 FTOH90-1765:3 acid18-23 acs.orgnih.govfigshare.com
8:2 FTOH181PFOA0.3 acs.orgnih.gov

Understanding the biotransformation of FTOHs requires the identification of transient intermediate products. rsc.orgresearchgate.net Fluorotelomer carboxylic acids (FTCAs) and fluorotelomer unsaturated carboxylic acids (FTUCAs) are key intermediates in the degradation pathway from FTOHs to PFCAs. nih.govresearchgate.net

For the degradation of 6:2 FTOH, several intermediates have been identified. rsc.orgresearchgate.net These include:

6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA) [F(CF₂)₆CH₂COOH] acs.orgnih.gov

6:2 Fluorotelomer Unsaturated Carboxylic Acid (6:2 FTUCA) [F(CF₂)₅CF=CHCOOH] acs.orgnih.govresearchgate.net

5:3 Acid [F(CF₂)₅CH₂CH₂COOH] acs.orgacs.orgnih.gov

5:2 secondary FTOH (5:2 sFTOH) [F(CF₂)₅CH(OH)CH₃] rsc.orgnih.gov

5:2 Ketone [F(CF₂)₅C(O)CH₃] pops.int

The 5:3 acid is often a major transformation product, particularly in studies involving the fungus P. chrysosporium, where it accounted for 32–43 mol% of the initial 6:2 FTOH. acs.orgnih.gov In anaerobic systems, 6:2 FTCA and 5:3 acid are also significant products. acs.orgnih.gov The 5:2 sFTOH is a direct precursor to PFPeA and PFHxA. pops.int The formation of these varied intermediates underscores the complexity of the biotransformation process and the multiple branching pathways involved. rsc.orgnih.gov

Atmospheric Transformation of Precursors

Volatile and semi-volatile precursor compounds, such as FTOHs, can be released into the atmosphere from industrial sources and consumer products. enviro.wikirsc.orgny.gov Once in the atmosphere, these precursors can undergo long-range transport to remote regions. rsc.orgresearchgate.net During transport, they are subject to atmospheric oxidation processes, primarily initiated by hydroxyl (OH) radicals, which transform them into PFCAs. researchgate.netresearchgate.netindustrialchemicals.gov.au This atmospheric transformation and subsequent deposition via precipitation (wet deposition) or particle settling (dry deposition) is a significant source of PFCAs, including PFHxA, in terrestrial and aquatic environments worldwide, even in areas far from direct sources. rsc.orgny.govresearchgate.netresearchgate.net Modeling studies suggest that a substantial fraction of released FTOHs can be deposited as PFCAs. researchgate.net The efficiency of this transformation and the resulting chain length of the PFCA product can be influenced by atmospheric conditions, such as the concentration of nitrogen oxides (NOx). itrcweb.org

Photolytic Degradation of Precursors in Aquatic Environments

In addition to biotransformation, abiotic processes like photolysis contribute to the formation of PFHxA from its precursors in aquatic systems. rsc.org FTOHs present in sunlit surface waters can undergo photodegradation. jst.go.jp Laboratory experiments using UV irradiation have confirmed that 8:2 FTOH degrades to form a mixture of PFCAs (C5-C9). jst.go.jp While direct photolysis of PFCAs themselves is slow, the indirect photolysis of precursor compounds is considered an important transformation pathway in the environment. deltares.nlacs.org This process can lead to an increase in PFCA concentrations in surface waters exposed to sunlight, further establishing that aquatic environments can act as reactors for the transformation of precursors into terminal PFCAs. jst.go.jp

Proposed Chain-Shortening Biodegradation Mechanisms

While perfluorohexanoic acid (PFHxA) and other perfluoroalkyl carboxylic acids (PFCAs) are generally resistant to biodegradation under typical environmental conditions, research has proposed several potential chain-shortening mechanisms. ny.govindustrialchemicals.gov.au These proposed pathways are often analogous to the known metabolic routes for natural fatty acids. The primary theoretical mechanisms for the breakdown of the perfluoroalkyl chain include analogues of beta-oxidation and alpha-oxidation, as well as decarboxylation reactions. These processes are considered key to understanding the potential, albeit slow, environmental transformation of these persistent compounds. researchgate.netnih.gov

The biodegradation of precursor compounds is a significant source of PFHxA in the environment. researchgate.netresearchgate.net For example, studies have shown that fluorotelomer alcohols can be transformed by bacteria found in soil and wastewater treatment plants into perfluorooctanoic acid (PFOA), which can then be further degraded to PFHxA. researchgate.netmdpi.com Similarly, the aerobic bacteria Labrys portucalensis F11 has demonstrated the ability to degrade perfluorooctane (B1214571) sulfonic acid (PFOS), producing PFHxA as one of the metabolites, indicating a chain-shortening process. nih.gov

Beta-Oxidation Analogues

The beta-oxidation pathway is a major metabolic process in the degradation of fatty acids in living organisms. Scientific proposals suggest that a similar mechanism could be involved in the biodegradation of certain per- and polyfluoroalkyl substances (PFAS). researchgate.net The degradation of fluorotelomer precursor compounds is often described as proceeding through a beta-oxidation-like mechanism. researchgate.net

This proposed pathway involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule. For fluorinated substances, this would correspond to the removal of a -CF2-CF2- unit. The process is theorized to be a key branching point for further biotransformation of intermediate products like fluorotelomer unsaturated carboxylic acids (FTUCAs). researchgate.netresearchgate.net For instance, the formation of PFHxA from the biodegradation of unsaturated perfluorooctanoic acid (uPFOA) can be explained through a series of reactions analogous to the beta-oxidation of unsaturated carboxylic acids. researchgate.net

Studies on the biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH) have identified various metabolites, including acids and aldehydes, that are consistent with a beta-oxidation pathway. researchgate.net The detection of these intermediate compounds supports the hypothesis that this chain-shortening mechanism is a viable, though perhaps slow, route for the environmental degradation of some PFAS precursors into shorter-chain PFCAs like PFHxA. researchgate.net

Alpha-Oxidation Analogues

Alpha-oxidation is another fatty acid degradation pathway that involves the removal of a single carbon atom from the carboxyl end. wikipedia.org This mechanism is particularly important for the breakdown of 3-methyl-branched fatty acids, such as phytanic acid, which cannot be degraded by beta-oxidation due to the methyl group's position. researchgate.netnih.gov The process is believed to occur within peroxisomes and involves several steps, including hydroxylation and the TPP-dependent cleavage of a C-C bond to release formyl-CoA. wikipedia.orgnih.gov

It has been proposed that an analogous alpha-oxidation pathway may contribute to the biodegradation of fluorinated compounds. researchgate.net The detection of odd-chain PFCAs in some biodegradation studies suggests that mechanisms other than beta-oxidation, which removes two carbons at a time, may be at play. researchgate.net The formation of perfluoroheptanoic acid (PFHpA) during the biotransformation of 6:2 fluorotelomer sulfonate (6:2 FTS) and 6:2 polyfluoroalkyl phosphates (PAPs) supports the possibility of microbial alpha-oxidation. researchgate.net Although it may be a minor pathway, it represents a potential route for the stepwise shortening of the perfluoroalkyl chain by one CF2 group at a time. researchgate.netresearchgate.net

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group (-COOH) and release of carbon dioxide (CO2), is another proposed mechanism for the degradation of PFCAs. gdut.edu.cnacs.org This reaction can be initiated through various means, including thermal degradation and electrochemical oxidation. gdut.edu.cnescholarship.org

Thermal decomposition studies of PFHxA and other short-chain PFCAs show that the process can be initiated by the cleavage of the relatively weak bond between the perfluorinated chain and the carboxyl group (the α-C–COOH bond). acs.orgescholarship.org Theoretical calculations and experimental evidence suggest that thermal degradation can proceed via decarboxylation, leading to the formation of a perfluorinated alkene, or via decarbonylation (loss of carbon monoxide), forming a perfluoroalkyl acyl fluoride (B91410). escholarship.org

In aqueous environments, degradation can occur through a proposed pathway known as the decarboxylation-hydroxylation-elimination-hydrolysis (DHEH) mechanism. gdut.edu.cnacs.org This process is initiated by an electron transfer to the PFCA molecule, leading to the loss of the carboxyl group. gdut.edu.cn The resulting perfluoroalkyl radical then undergoes a series of reactions, including hydroxylation and HF elimination, to ultimately form a shorter-chain PFCA. acs.org For example, the electrochemical degradation of PFOA has been shown to proceed in a stepwise manner, with the sequential "flaking-off" of CF2 units and the formation of shorter-chain PFCAs, including PFHxA, perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). acs.org

**Table 1: Intermediates Detected During Biodegradation of Perfluorooctanoic Acid (PFOA) by *Pseudomonas putida***

This table presents the concentration of degradation by-products identified during a 96-hour incubation of P. putida with an initial PFOA concentration of 0.1 mg/L. Data shows the formation of shorter-chain perfluoroalkyl carboxylic acids, indicating a chain-shortening degradation process.

Time (hours)PFHxA (µg/L)PFHpA (µg/L)PFPeA (µg/L)
00.000.000.00
40.210.130.09
240.510.390.21
480.450.420.19
720.410.310.15
960.380.280.11
Data sourced from a study on the biodegradation potential of PFOA by Pseudomonas strains. mdpi.com

Ecological Uptake and Distribution of Perfluorohexanoate in Non Human Organisms

Bioconcentration and Bioaccumulation in Aquatic Organisms

The potential for chemical substances to concentrate in aquatic organisms from the surrounding water is a key aspect of their environmental risk profile. For PFHxA, this process is influenced by its physicochemical properties and the specific physiology of the organisms.

Mechanisms of Uptake from Water and Sediments

Aquatic organisms can take up PFHxA directly from the water column and from contaminated sediments. The primary mechanisms of uptake are believed to be a combination of passive diffusion and protein-mediated transport. nist.gov While PFHxA is relatively water-soluble, its uptake can be influenced by factors such as water chemistry and the organic carbon content of sediments. itrcweb.org

Studies have shown that shorter-chain PFAS like PFHxA tend to remain more mobile in the water column compared to their longer-chain counterparts, which have a greater affinity for sediment. csic.es However, sediment can still act as a source of exposure for benthic organisms. core.ac.uknih.gov The uptake from sediment can occur through ingestion of sediment particles or through direct contact.

Role of Dietary Exposure in Bioaccumulation

Diet is a significant pathway for the bioaccumulation of many contaminants, and PFHxA is no exception. nih.govmdpi.com Ingestion of contaminated food sources can lead to the accumulation of PFHxA in the tissues of aquatic organisms. mdpi.com For some organisms, dietary intake may be the dominant route of exposure, particularly for species higher up the food chain. nih.gov The relative importance of dietary versus waterborne exposure can vary depending on the species, its feeding habits, and the level of contamination in the environment. mdpi.com

Protein Binding and Organ-Specific Distribution (e.g., Liver, Kidneys, Blood)

Unlike many persistent organic pollutants that accumulate in fatty tissues, PFAS like PFHxA have a strong affinity for proteins. nist.govresearchgate.net This "proteinophilic" nature governs their distribution within an organism's body. researchgate.net Upon entering the bloodstream, PFHxA binds to plasma proteins, such as serum albumin. nih.govnih.gov This binding is a key factor in its transport and distribution to various organs. nih.gov

Research in animal models has consistently shown that the highest concentrations of PFHxA are typically found in well-perfused, protein-rich organs. The liver and kidneys are major sites of accumulation, followed by the blood/serum. researchgate.netnih.govepa.gov For instance, in rats, the highest concentrations after oral exposure were observed in the liver, kidneys, and blood. researchgate.netnih.gov This distribution pattern is attributed to the high protein content and specific transport mechanisms within these organs. nist.gov

Interactive Table: Organ Distribution of Perfluorohexanoate in Rats

OrganRelative Concentration
LiverHigh
KidneysHigh
Blood/SerumHigh
HeartModerate
LungsModerate
BrainLow

This table summarizes the general distribution pattern of PFHxA in rats, with "High" indicating the primary sites of accumulation.

Bioaccumulation and Biomagnification in Food Webs

The transfer and potential magnification of contaminants through the food web are critical considerations for understanding their ecological impact.

Trophic Transfer Dynamics

Trophic transfer refers to the movement of contaminants from one trophic level to the next through consumption. Studies have demonstrated the trophic transfer of PFHxA in various aquatic and terrestrial food webs. researchgate.netfrontiersin.org This means that predators can accumulate PFHxA by consuming prey that has been exposed to the compound. The efficiency of this transfer can be influenced by several factors, including the metabolic capacity of the organisms and the specific characteristics of the food web. researchgate.netfrontiersin.org

Comparative Bioaccumulation Potential with Other PFAS (e.g., Chain Length Effects)

A consistent finding in PFAS research is the significant influence of the fluorinated carbon chain length on bioaccumulation potential. nih.gov Generally, longer-chain PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA), exhibit a much higher potential for bioaccumulation and biomagnification than their short-chain counterparts like PFHxA. nih.govresearchgate.net

Several studies have confirmed that PFHxA has a low bioaccumulation potential compared to long-chain PFAS. nih.gov For example, bioconcentration factors (BCFs) for PFHxA in fish are typically low. ncsu.edu The increased water solubility and more rapid elimination of shorter-chain PFAS contribute to their lower bioaccumulation. nih.gov While PFHxA does bioaccumulate to some extent, it does not appear to biomagnify significantly in most food webs, meaning its concentration does not substantially increase at higher trophic levels. acs.orgnortherncaribou.ca

Interactive Table: Comparative Bioaccumulation of Select PFAS

CompoundChain LengthBioaccumulation Potential
Perfluorobutanoic acid (PFBA)Short (C4)Very Low
Perfluorohexanoate (PFHxA) Short (C6) Low
Perfluorooctanoic acid (PFOA)Long (C8)High
Perfluorooctane sulfonate (PFOS)Long (C8)Very High

This table illustrates the general trend of increasing bioaccumulation potential with longer carbon chain length for perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs).

Plant Uptake and Translocation

Perfluorohexanoate (PFHxA), a short-chain perfluoroalkyl carboxylic acid (PFCA), can be taken up from contaminated soil and water by plants and subsequently distributed to various plant tissues. nih.govcsic.es The process of uptake from the soil is considered a primary contamination route for plants and is largely a diffusive process where PFHxA in the soil's interstitial water is absorbed by the plant's roots. nih.gov Once absorbed, PFHxA is transported via the transpiration stream through the xylem to the stems and leaves, where it can accumulate as water evaporates. rsc.org

The bioavailability of PFHxA for plant uptake is significantly influenced by the sorption characteristics of the soil. vlaanderen.be Key soil properties modulating this process include organic carbon content, clay content, and pH. nih.govacs.org

Soil Organic Carbon (SOC): Soil organic matter is a crucial sorbent for per- and polyfluoroalkyl substances (PFAS). nih.gov An increase in SOC content generally leads to greater binding of PFHxA to soil particles, which in turn reduces its concentration in the soil solution and decreases its availability for plant uptake. nih.govresearchgate.net This inverse relationship means that soils with lower organic content may result in higher PFHxA bioavailability. cornelsen.group Root exudates, containing components like tannins and lignin, can also enhance the bioavailability of PFAS in the rhizosphere, the soil region directly influenced by root secretions. nih.gov

Clay Content and Type: Clay minerals, such as montmorillonite, can bind to environmental chemicals, thereby reducing their bioavailability and subsequent translocation to plants. nih.gov The negatively charged surfaces of most clay minerals tend to repel anionic compounds like PFHxA at typical environmental pH levels. publish.csiro.au

Soil pH: The pH of the soil can affect the sorption and subsequent plant uptake of PFAS. While some studies have not observed a clear pH-dependent absorption for certain PFAS, others have found that accumulation can vary with pH levels. nih.gov For instance, one study noted the highest accumulation of a similar compound, PFOS, in wheat plants at a pH of 6-8. nih.gov Since PFHxA is an anion at ambient soil pH, its interaction with soil particles is complex. publish.csiro.au

Once absorbed, PFHxA exhibits differential distribution within the plant. As a short-chain PFAS, it is more readily translocated to above-ground tissues compared to its long-chain counterparts. nih.govresearchgate.net

Roots: Roots are the primary site of uptake from the soil. nih.govcsic.es However, compared to long-chain PFAS which tend to be retained in the roots, short-chain compounds like PFHxA are more mobile. nih.govepa.gov In a study on strawberry plants, PFHxA concentrations in the roots reached 5,450 ng/g at the highest applied aqueous concentration. researchgate.net

Leaves: Leaves often show significant accumulation of PFHxA, as the compound is carried upward with the flow of water during transpiration. rsc.orgdoi.org This translocation leads to accumulation in the leaves as water evaporates. rsc.org Studies have detected PFHxA in the leaves of various crops, including tomato and lettuce. rsc.orgdoi.org In one study, PFHxA was among the PFAS found in tomato leaves, reflecting the contamination profile of the irrigation water. doi.org

Fruits: Translocation into fruits is also possible, though concentrations can be variable and are generally lower than in leaves. rsc.orgdoi.org PFHxA has been detected in the fruits of tomato and strawberry plants. researchgate.netdoi.org In tomatoes, PFHxA was one of only three PFAS (along with PFBA and PFPeA) detected in the fruit, suggesting that shorter-chain compounds are more likely to reach this plant part. doi.org Research has also shown that fruit-soil concentration factors decrease significantly as the PFAS chain length increases. epa.govnih.gov

The table below summarizes findings on PFHxA accumulation in different plant tissues from a study on strawberry plants.

Plant CompartmentMaximum PFHxA Concentration (ng/g)
Root5,450
ShootNot specified as highest
FruitMeasured above LOQ only at highest doses

Data sourced from a study on strawberry plants exposed to various aqueous concentrations of PFAAs. researchgate.net

The entry of PFHxA into agricultural systems is a critical pathway for its introduction into ecological and human food chains. epa.govnih.govnih.gov

Contaminated Irrigation Water: The use of PFAS-contaminated water for irrigation is a primary route of crop contamination. nih.govnih.gov Plants absorb PFHxA from the water through their roots, and the chemical then moves through the plant via the transpiration stream. rsc.orgdoi.org The concentration of PFHxA in plant tissues, such as tomato leaves, has been shown to reflect the PFAS profile of the irrigation water. doi.org

Biosolids and Soil Amendments: The application of biosolids (treated sewage sludge) as fertilizer can introduce PFHxA and other PFAS into agricultural soils. acs.orgnih.gov These contaminated soils then act as a long-term reservoir, leading to continuous uptake by crops. doi.org Crop uptake from biosolid-amended soil has been identified as a significant potential pathway for PFAS entry into the terrestrial food chain. epa.govnih.gov

Atmospheric Deposition: While root uptake is considered the main pathway, atmospheric deposition onto plant surfaces can also occur. nih.gov This can be followed by absorption through the leaves. For instance, studies on vegetables grown in greenhouses have suggested that short-chain PFAAs in the air may be a contamination pathway for vegetables. mdpi.com

Once in edible crops, PFHxA can be transferred to animals that consume them and subsequently to humans, highlighting the importance of understanding these agricultural pathways. nih.govnih.gov

Ecotoxicological Investigations of Perfluorohexanoate in Model Ecosystems

Effects on Aquatic Organisms

The impact of PFHxA on aquatic life has been a key area of research, with studies focusing on organisms at different trophic levels, from primary producers like microalgae to vertebrates such as fish.

Microalgae, as the foundation of many aquatic food webs, are crucial indicator species for ecotoxicological assessments. Studies show that algae are generally more sensitive to PFAS than some invertebrates like daphnids. unipd.it For the green alga Raphidocelis subcapitata, the 72-hour EC50 (the concentration at which 50% of the maximal effect is observed) for PFHxA was determined to be 957.42 mg/L. unipd.it Research comparing different perfluorinated carboxylic acids (PFCAs) has demonstrated a clear relationship between the length of the carbon chain and toxicity, with toxicity increasing with chain length. researchgate.net Consequently, short-chain compounds like PFHxA are generally less toxic to algae than their long-chain counterparts such as perfluorooctanoic acid (PFOA). researchgate.netfrontiersin.org

Different algal taxonomic groups also exhibit varying sensitivity. Studies have shown that blue-green algae (cyanobacteria) and diatoms are significantly more sensitive to PFCAs than green algae, a difference potentially attributable to variations in their cell wall structures. researchgate.net

The effects of PFHxA on aquatic invertebrates have been evaluated using model organisms such as the water flea Daphnia magna. In acute toxicity tests, the 48-hour EC50 for D. magna immobilization was found to be greater than 1000 mg/L, indicating low acute toxicity. unipd.it Chronic toxicity tests with PFHxA on D. magna revealed that mortality occurred at concentrations similar to those in acute tests, suggesting that toxicity did not significantly increase with longer exposure times. nih.gov Effects on reproduction and population growth rate were also observed at these concentrations, indicating no specific sublethal endpoints were more sensitive than mortality for this compound in daphnids. nih.gov

In contrast, a study on the rotifer Brachionus calyciflorus noted that exposure to short-chain PFCAs, including PFHxA, resulted in a significant increase in body size, an effect that differs from the impacts of long-chain PFAS. mdpi.com This highlights that the ecological effects can be specific to the compound and the organism being tested. mdpi.com

Acute Toxicity of PFHxA on Aquatic Invertebrates
SpeciesEndpointValue (mg/L)Reference
Daphnia magna48-hour EC50 (Immobilization)>1000 unipd.it
Daphnia magna48-hour EC50 (Immobilization)83.5 daikinchemicals.com

The zebrafish (Danio rerio) is a common model for assessing the developmental and reproductive toxicity of chemicals. Research indicates that the toxicity of perfluoroalkyl acids (PFAAs) in zebrafish generally increases with carbon chain length, with PFHxA being less acutely toxic than PFOA. nih.gov The 120-hour LC50 (lethal concentration for 50% of the population) for PFHxA in developing zebrafish was reported as 8394.5 ppm, significantly higher than that of PFOA. nih.gov

Sublethal exposure to PFHxA during embryogenesis has been shown to cause morphological changes. For instance, exposure to PFHxA at concentrations of 40 ppb and 400 ppb resulted in a significant decrease in body length and head length in zebrafish eleuthero-embryos at 72 hours post-fertilization. nih.gov Other studies have also observed a decrease in body length in Danio rerio embryos exposed to PFHxA. ucdavis.edufrontiersin.org Additionally, PFHxA exposure has been linked to thyroid dysfunction by altering the expression of genes along the hypothalamic-pituitary-thyroid (HPT) axis. frontiersin.org

In terms of behavior, PFHxA exposure has been associated with changes in locomotor activity in larval zebrafish. One study found that PFHxA elicited hypoactivity, acs.org while another noted no significant change in behavior compared to the hyperactivity caused by PFOA. nih.gov A study involving juvenile dietary exposure to PFHxA found that while it did not affect growth or fecundity, it did induce abnormal anxiety behaviors that persisted across multiple generations. nih.govoregonstate.edu

Developmental Toxicity of PFHxA in Zebrafish (Danio rerio)
EndpointObservationConcentrationReference
120-hour LC508394.5 ppmN/A nih.gov
Morphology (72 hpf)Decrease in body length and head length40 ppb nih.gov
Behavior (Larval)Hypoactivity2.5 - 74.8 µM acs.org
Behavior (Adult, post-juvenile dietary exposure)Abnormal anxiety behaviors1, 10, 100 ng/g (in diet) nih.gov
Reproduction (Fecundity)No effect1, 10, 100 ng/g (in diet) nih.gov

Freshwater microbial communities are vital for biogeochemical processes in aquatic ecosystems. frontiersin.org Studies investigating the effects of PFHxA on these communities have found that its impacts are generally milder than those of long-chain PFCAs like PFOA. frontiersin.orgresearchgate.net

Effects on Terrestrial Biota (Excluding Mammalian Toxicology)

The impact of PFHxA extends to terrestrial ecosystems, with a primary focus of research being on plant life.

Plants can absorb PFAS from contaminated soil and water, leading to potential phytotoxicity and entry into the food chain. tandfonline.comtandfonline.com The uptake and effects of PFHxA have been studied in various plant species.

A hydroponic study comparing C3 and C4 crops (two species of each) found that exposure to PFHxA led to a decline in transpiration, stomata aperture and size, and root surface area and volume in all tested plants. nih.gov The study also noted an imbalance in ammonium (B1175870) metabolism. nih.gov Interestingly, the C3 crops showed higher accumulation of PFHxA and greater tolerance, as evidenced by less biomass loss and better root cell wall integrity compared to the C4 crops. nih.gov

Generally, short-chain PFAS like PFHxA are more readily translocated from roots to the above-ground tissues of plants compared to long-chain PFAS, which tend to be retained in the roots. nih.gov Plant responses to PFAS exposure often involve oxidative stress. nih.gov While much of the detailed phytotoxicity research has focused on PFOA, the findings indicate that PFAS can inhibit root and shoot growth and reduce chlorophyll (B73375) content. nih.govnsf.gov

Summary of PFHxA Effects on Plants
Plant TypeObserved EffectReference
C3 and C4 Crops (hydroponic)Decline in transpiration, stomata aperture and size, root surface area, and root volume. nih.gov
C3 Crops (e.g., wheat, oat)Higher PFHxA accumulation but greater tolerance (less biomass loss) compared to C4 crops. nih.gov
GeneralShort-chain PFAS like PFHxA are more readily translocated from roots to shoots than long-chain PFAS. nih.gov

Comparative Ecotoxicity Assessments with Other Short-Chain PFCAs

Perfluorohexanoic acid (PFHxA) is part of the group of short-chain perfluorocarboxylic acids (PFCAs), which are increasingly being used as replacements for long-chain PFCAs like perfluorooctanoic acid (PFOA). industrialchemicals.gov.au Consequently, understanding the comparative ecotoxicity of PFHxA in relation to other short-chain PFCAs is crucial for assessing the environmental risk of these substitutes.

Studies comparing the toxicity of various PFCAs have generally indicated that toxicity tends to decrease as the length of the perfluorinated carbon chain decreases. industrialchemicals.gov.au Therefore, data for PFHxA can often be considered a conservative estimate of toxicity for even shorter-chain PFCAs like perfluorobutanoic acid (PFBA) and perfluoropentanoic acid (PFPeA). industrialchemicals.gov.au Research on the freshwater microbial community showed that while both PFOA and PFHxA at high concentrations altered the community structure, PFOA exhibited more potent toxicity by causing more significant structural changes and inhibiting microbial growth even at low concentrations. frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org This suggests that PFHxA has a milder impact on these microorganisms compared to its longer-chain counterpart. researchgate.net

In invertebrates, the ecological effects of short-chain PFCAs can differ from those of long-chain ones. For instance, exposure of the rotifer Brachionus calyciflorus to short-chain PFCAs, including PFHxA, resulted in a significant increase in body size, an effect not observed with long-chain PFOA. mdpi.com In studies with Daphnia magna, PFHxA was found to be relatively non-toxic. oup.com

A comparative study on human peripheral blood mononuclear cells demonstrated that the long-chain PFOA had a stronger cytotoxic and prooxidative effect than the short-chain PFHxA and PFBA. mdpi.com However, the study also noted that PFBA sometimes exhibited higher toxicity than PFHxA, indicating that the relationship between chain length and toxicity is not always linear and can depend on the specific endpoint and organism being tested. mdpi.com For example, PFBA was found to decrease cell viability more than PFHxA in THP-1 cells. mdpi.com

The bioaccumulation potential also generally decreases with a shorter perfluorinated carbon chain. industrialchemicals.gov.au PFHxA and PFBA are eliminated from the bodies of mammals much more rapidly than PFOA, leading to a lower potential for bioaccumulation. industrialchemicals.gov.au This lower bioaccumulation, combined with lower toxicity, suggests that short-chain PFCAs like PFHxA may present a lower risk to the environment compared to the long-chain compounds they are replacing. industrialchemicals.gov.auintegral-corp.com However, the increased mobility of PFHxA in soil and its potential to contaminate groundwater aquifers highlight the need for continued monitoring and research. frontiersin.orgfrontiersin.org

Interactive Table: Comparative Ecotoxicity of Short-Chain PFCAs

CompoundOrganism/SystemObserved EffectComparative ToxicityReference
PFHxA Freshwater Microbial CommunityAltered community structure at high concentrations.Less toxic than PFOA. frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.org
PFHxA Rotifer (Brachionus calyciflorus)Significant increase in body size.Different effect compared to PFOA. mdpi.com
PFHxA Daphnia magnaRelatively non-toxic.Lower toxicity. oup.com
PFHxA Human Peripheral Blood Mononuclear CellsIncreased lipid peroxidation and protein damage at high concentrations.Less toxic than PFOA, but toxicity can be higher than PFBA for certain endpoints. mdpi.com
PFBA Human Peripheral Blood Mononuclear CellsReduced cell viability at high concentrations.More toxic than PFHxA in some cell lines. mdpi.com
PFPeA GeneralExpected to have toxicity similar to or lower than PFHxA.Lower toxicity. industrialchemicals.gov.au

Mechanistic Insights into PFHxA Ecotoxicity

Understanding the mechanisms through which PFHxA exerts its toxic effects on organisms is fundamental to predicting its environmental impact. Research into the mechanistic ecotoxicity of PFHxA has revealed several key pathways and cellular responses.

In aquatic ecosystems, studies on freshwater microbial communities have shown that high concentrations of PFHxA can alter the structure of the microbial community, although it does not significantly affect microbial diversity. frontiersin.orgresearchgate.netfrontiersin.org Both PFHxA and PFOA were found to decrease microbial biovolume at higher concentrations. researchgate.netfrontiersin.org Interestingly, while PFOA significantly inhibited microbial respiration at certain concentrations, a clear inhibition by PFHxA was not demonstrated. frontiersin.orgfrontiersin.org A notable finding was that a high level of the bacterial family Moraxellaceae might serve as an indicator of PFHxA presence in freshwater ecosystems. frontiersin.org

In fish, both oxidative stress and endocrine disruption have been identified as mechanisms of PFHxA toxicity. nih.gov Computational toxicology studies have suggested that PFHxA can disrupt the endocrine and nervous systems and is linked to changes in the liver and kidney. nih.gov Molecular docking simulations predict that PFHxA has a lower binding affinity for estrogen and androgen receptors in fish compared to perfluorohexanesulfonic acid (PFHxS), another short-chain PFAS. nih.gov Proteins associated with lipid and glucose regulation, reproduction (such as KISS metastasis suppressor), and the immune system (RAG1, RAG2) have been identified as potential biomarkers of PFHxA exposure in fish. nih.gov

At the cellular level, multi-omics studies in mice have provided significant insights into the hepatotoxic mechanisms of PFHxA. nih.gov These studies revealed that PFHxA exposure leads to perturbations in liver cell metabolism, specifically affecting fatty acid biosynthesis and degradation pathways. nih.govresearchgate.net This is thought to be induced by the peroxisome proliferator-activated receptor (PPAR) signaling pathway. nih.govmdpi.com The disruption of these metabolic processes promotes oxidative stress, as indicated by abnormalities in purine (B94841) and glutathione (B108866) metabolism, which ultimately leads to liver injury. nih.govresearchgate.net In human peripheral blood mononuclear cells, PFHxA has been shown to induce lipid peroxidation and protein oxidation at high concentrations. mdpi.com

The interaction of PFHxA with biological membranes is also a key aspect of its toxicity. Theoretical and experimental studies suggest that the aggregation of PFAS like PFHxA in aquatic environments can enhance their bioaccumulation and toxicity. researchgate.net The way these molecules partition from the water to biological membranes is a critical step in their toxic action. researchgate.net

Interactive Table: Mechanistic Ecotoxicity Findings for PFHxA

Organism/SystemPathway/MechanismKey FindingsReference
Freshwater Microbial Community Community StructureAlters microbial community structure at high concentrations; decreased microbial biovolume. frontiersin.orgresearchgate.netfrontiersin.org
Freshwater Microbial Community Microbial RespirationNo clear inhibition of net microbial respiration demonstrated. frontiersin.orgfrontiersin.org
Fish Endocrine DisruptionPredicted to perturb the endocrine system; lower binding affinity to estrogen/androgen receptors compared to PFHxS. nih.gov
Fish Oxidative StressIdentified as a mechanism of toxicity. nih.gov
Fish BiomarkersProteins related to lipid/glucose regulation, reproduction (KISS), and immunity (RAG1, RAG2) are potential biomarkers. nih.gov
Mice (Liver) Metabolic DisruptionPerturbs fatty acid biosynthesis and degradation via the PPAR signaling pathway. nih.govresearchgate.netmdpi.com
Mice (Liver) Oxidative StressInduces oxidative stress, indicated by abnormal purine and glutathione metabolism, leading to liver injury. nih.govresearchgate.net
Human Peripheral Blood Mononuclear Cells Cellular DamageInduces lipid peroxidation and protein oxidation at high concentrations. mdpi.com
General BioaccumulationAggregation in aquatic environments enhances partitioning to biological membranes and subsequent toxicity. researchgate.net

Analytical Methodologies for Perfluorohexanoate Quantification

Extraction Techniques from Diverse Environmental Matrices

The initial and crucial step in the analysis of PFHxA is its extraction from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample (water, soil, or biological tissues) and the concentration levels of the analyte.

The analysis of PFHxA in aqueous samples can be approached in two primary ways: direct injection or pre-concentration via solid-phase extraction (SPE).

Direct Injection: Direct injection involves introducing a water sample, often with minimal preparation such as dilution with an organic solvent like methanol (B129727), directly into the analytical instrument. restek.comlcms.cz This method is advantageous as it minimizes sample handling, reducing the risk of contamination and analyte loss, and offers high throughput. restek.com For instance, a method for non-potable water analysis using a 1:1 dilution with methanol containing 0.1% acetic acid has been developed, allowing for a rapid 8-minute analysis time. restek.com Another approach for drinking water analysis involves the direct injection of a 100 µL sample, which can be beneficial for reducing contamination risks associated with more extensive sample preparation. lcms.cz However, direct injection may lack the sensitivity required for detecting the very low concentrations of PFHxA often found in environmental waters. researchgate.net

Solid-Phase Extraction (SPE): SPE is the most prevalent technique for the pre-concentration of PFHxA from water samples, enabling the detection of trace concentrations. researchgate.net This technique involves passing a known volume of water through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent, resulting in a more concentrated sample.

Several types of SPE sorbents have been utilized for PFHxA extraction. Weak anion exchange (WAX) and hydrophilic-lipophilic-balanced (HLB) polymeric sorbents are commonly used, demonstrating high recovery rates. mdpi.comsciex.com For example, Oasis WAX cartridges have shown recoveries between 93% and 111.5%, while Oasis HLB cartridges have yielded recoveries of 85% to 100% for a range of per- and polyfluoroalkyl substances (PFAS), including PFHxA, in water samples. mdpi.com The choice of sorbent can be critical, especially for shorter-chain compounds like PFHxA, where ionic exchangers are often considered necessary. researchgate.net

The elution solvent is also a key parameter. Methanol, often modified with a base like ammonium (B1175870) hydroxide (B78521), is frequently used to elute the retained PFAS from the SPE cartridge. sciex.comunitedchem.com For instance, a method using a WAX cartridge elutes the analytes with methanol containing 1% ammonium hydroxide. unitedchem.com

The table below summarizes findings from various studies on the extraction of PFHxA and other PFAS from water samples.

Extraction MethodSorbentElution SolventSample VolumeKey FindingsReference
Direct Injection N/AMethanol (0.1% Acetic Acid)-Fast analysis time (8 minutes) for non-potable water. restek.com
Direct Injection N/AMethanol1 mLDiluted sample with methanol for large volume injection. sciex.com
Solid-Phase Extraction Oasis HLBMethanol500 mLRecoveries of 85-100% for various PFAS. mdpi.comsnu.ac.kr
Solid-Phase Extraction Oasis WAXMethanol with 0.3% NH4OH250 mLRecommended by ISO standard 25101. sciex.com
Solid-Phase Extraction Styrene-divinylbenzene (SDVB)Methanol250 mLSpecified in U.S. EPA Method 537 for drinking water. epa.gov
Solid-Phase Extraction Fluorous Solid PhaseFluorophilic solvents-High selectivity for perfluorinated compounds. rsc.org

The extraction of PFHxA from solid matrices like soil and sediment is more complex due to the strong interactions between the compound and the matrix particles.

Commonly, an initial extraction is performed using an organic solvent, often methanol, sometimes in combination with other reagents to improve efficiency. mdpi.com For instance, a method involving sonication with a 1% acetic acid solution followed by centrifugation has been used for soil and sediment samples. snu.ac.kr Another approach utilizes basic methanol (e.g., 1% ammonium hydroxide in methanol) for extraction, which is particularly effective for anionic PFAS like PFHxA. researchgate.net Sequential extractions using acetic acid and then a methanol/acetic acid mixture have also been employed to enhance the recovery of anionic PFAS from sediments.

Following the initial solvent extraction, the resulting extract is often subjected to a clean-up step, typically using solid-phase extraction, to remove co-extracted matrix interferences. researchgate.net Polymeric reversed-phase or weak anion-exchange sorbents are frequently used for this purpose. researchgate.net

The table below presents a summary of extraction methods for PFHxA and other PFAS from soil and sediment.

Extraction MethodExtraction SolventClean-upKey FindingsReference
Sonication-assisted Solvent Extraction 1% Acetic AcidSPEApplied to freeze-dried and homogenized samples. snu.ac.kr
Solvent Extraction MethanolSPE (ENVICARB or Oasis WAX)Recoveries ranging from 96% to 127.1% have been reported. mdpi.com
Solvent Extraction Basic Methanol (1% NH4OH)ENVI-Carb cleanupUsed for sludge and sediment samples. researchgate.net
QuEChERS Acidified Acetonitrile (B52724)SPEA "Quick, Easy, Cheap, Effective, Rugged, and Safe" approach adapted for PFAS. windows.net

The analysis of PFHxA in non-human biological samples, such as animal tissues, presents unique challenges due to the complex matrix, which includes proteins and lipids that can bind to the analyte.

Ion-pair extraction is a widely used technique. diva-portal.orgacs.org This method involves adding an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), to the sample to form a neutral complex with the anionic PFHxA, which can then be extracted into an organic solvent like ethyl acetate (B1210297). diva-portal.org

Alkaline digestion is another effective method, particularly for breaking down the biological matrix and releasing bound PFAS. dspsystems.eu This involves digesting the sample with a solution of sodium hydroxide or potassium hydroxide before extraction with a solvent like methanol or acetonitrile. dspsystems.euepa.gov This approach is considered to improve the accuracy and reliability of results for biological samples. dspsystems.eu

Solid-liquid extraction (SLE) with various solvents is also employed. Methanol and acetonitrile are common choices. dspsystems.eu The pH of the extraction solvent can be adjusted, for example by adding formic acid, to enhance the extraction efficiency of PFAS in their neutral form. dspsystems.eu Following extraction, a clean-up step using SPE is typically necessary to remove co-extracted lipids and other interferences. dspsystems.eu

The following table summarizes extraction techniques for PFAS from non-human biological samples.

Extraction MethodKey Reagents/SolventsClean-upApplicationReference
Ion-Pair Extraction Tetrabutylammonium hydrogen sulfate, Ethyl acetateSyringe filtrationMonkey serum and urine diva-portal.org
Alkaline Digestion Potassium hydroxide, Acetonitrile, Basic methanolCarbon and SPE cartridgesTissue samples (EPA Method 1633) epa.gov
Solid-Liquid Extraction Methanol, AcetonitrileSPEGeneral biological samples dspsystems.eu
Ion-Pair Extraction --Cynomolgus monkey serum oup.com

Chromatographic Separation Techniques

Following extraction and clean-up, the sample extract is analyzed using chromatographic techniques to separate PFHxA from other compounds before detection.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used and effective technique for the quantification of PFHxA and other non-volatile PFAS. mdpi.comeuropa.eumst.dk This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound.

The separation is typically achieved using a C18 reversed-phase column. snu.ac.krrsc.orgrestek.com The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer like ammonium acetate or ammonium formate) and an organic solvent, most commonly methanol or acetonitrile. sciex.comunitedchem.comrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate compounds with different chain lengths and polarities. sciex.com

While LC is the standard for ionic PFAS like PFHxA, gas chromatography (GC) coupled with mass spectrometry (GC-MS) is employed for the analysis of volatile PFAS species, such as fluorotelomer alcohols (FTOHs), which can be precursors to perfluorocarboxylic acids like PFHxA. europa.eumst.dk For the analysis of the non-volatile potassium perfluorohexanoate salt or its corresponding acid, derivatization to a more volatile form would be required prior to GC analysis, a less common approach compared to direct analysis by LC-MS/MS. Special care must be taken during GC analysis to control for thermal degradation of the compounds in the injector and on the column. europa.eu

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) offers high sensitivity and selectivity, making it ideal for detecting the low concentrations at which PFHxA is often found. The two primary MS techniques employed for PFHxA quantification are tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry, often performed on a triple quadrupole (QqQ) mass spectrometer, is a widely used technique for targeted PFAS analysis. fda.gov This approach involves the selection of a specific precursor ion of the analyte of interest, its fragmentation, and the detection of a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise. epa.gov

For PFHxA, the precursor ion is typically the deprotonated molecule [M-H]⁻, which has a mass-to-charge ratio (m/z) of 313. rsc.orgeurl-pops.eu This precursor ion is then fragmented, and specific product ions are monitored for quantification and confirmation. Common transitions for PFHxA include m/z 313 → 269 and 313 → 119. rsc.orgeurl-pops.eu The use of isotopically labeled internal standards, such as ¹³C₂-PFHxA or ¹³C₅-PFHxA, is essential for accurate quantification, as it compensates for matrix effects and variations in instrument response. eurl-pops.eulcms.cz

Table 1: Common MS/MS Transitions for PFHxA Quantification

Precursor Ion (m/z) Product Ion (m/z) Application
313 269 Quantification rsc.orgeurl-pops.eu
313 119 Confirmation rsc.orgeurl-pops.eu

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), utilizing instruments like time-of-flight (TOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements (typically within 5 ppm). mdpi.comnih.gov This capability allows for the determination of the elemental composition of an ion, which is invaluable for the identification of unknown or emerging PFAS compounds. nih.govlcms.cz

In the context of PFHxA analysis, HRMS can be used for both targeted quantification and non-targeted screening. waters.comresearchgate.net For targeted analysis, HRMS offers high sensitivity, with detection limits in the low ng/L range having been reported. waters.com For instance, one study detected PFHxA in a drinking water sample with a mass measurement accuracy of 0.8 ppm at a concentration of 5 ng/L. waters.com The high resolving power of HRMS also helps to distinguish target analytes from isobaric interferences, which can be a challenge in complex matrices. mdpi.comlcms.cz

Table 2: Example of High-Resolution Mass Spectrometry Data for PFHxA

Parameter Value Reference
Theoretical Monoisotopic Mass 312.9816 u -
Measured Accurate Mass 312.9807 u waters.com
Mass Accuracy -0.3 ppm waters.com
Limit of Detection (LOD) 2 ng/L waters.com

Challenges in PFHxA Analysis

Despite the advanced analytical techniques available, the quantification of PFHxA is not without its challenges. These include background contamination, the presence of isomers, and matrix-induced ion suppression.

Background Contamination and Blank Issues

A significant challenge in PFAS analysis is the potential for background contamination from various sources in the laboratory environment. lcms.cznih.gov Polytetrafluoroethylene (PTFE) components in analytical instruments and sample preparation materials can be a source of PFAS contamination. lcms.cz Therefore, rigorous quality control measures, including the analysis of method blanks, are essential to ensure that reported concentrations are not influenced by background contamination. mdpi.com Some studies have successfully demonstrated no detectable contamination in method blanks, ensuring the integrity of the results. mdpi.com

Ion Suppression Effects

Matrix effects, particularly ion suppression, are a common problem in the analysis of PFAS in complex matrices like blood, sludge, and food. nih.govsecure-platform.comee-net.ne.jp Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decrease in signal intensity and an underestimation of the true concentration. ee-net.ne.jpresearchgate.net

The extent of ion suppression can vary depending on the analyte and the matrix. For PFHxA, ion suppression has been observed in various matrices, including dried blood spots and food samples. nih.govsecure-platform.com The use of isotopically labeled internal standards that co-elute with the native analyte is the most effective way to compensate for ion suppression effects. acs.org Additionally, thorough sample cleanup procedures can help to remove interfering matrix components. uantwerpen.be

Remediation and Treatment Technologies for Perfluorohexanoate Contamination

Water Treatment Strategies

Conventional drinking and wastewater treatment processes such as coagulation, flocculation, and ozonation are largely ineffective at removing PFAS from water. clu-in.orgeuropa.eu Therefore, more advanced and specialized techniques are required to address contamination by compounds like potassium perfluorohexanoate. The primary strategies revolve around either separating the contaminant from the water or destroying it. Field-implemented technologies for treating PFAS in liquids are predominantly limited to ex situ methods that involve sequestration rather than destruction. itrcweb.org

Adsorption-Based Methods

Adsorption is a widely utilized and cost-effective method for removing PFAS from contaminated water. nsf.gov This process involves the accumulation of PFAS molecules onto the surface of a solid adsorbent material. epa.gov The effectiveness of adsorption is influenced by the properties of both the PFAS compound and the adsorbent material. nih.gov

Granular Activated Carbon (GAC) Efficacy and Limitations for Short-Chain PFAS

Granular activated carbon (GAC) is the most studied and common treatment for PFAS removal. clu-in.orgepa.gov It is a highly porous material with a large surface area that effectively adsorbs organic compounds. epa.gov GAC has demonstrated the ability to effectively remove PFAS from drinking water, in some cases achieving 100% effectiveness for a period. epa.gov However, its performance is dependent on several factors including the type of carbon, water temperature, and the presence of other organic matter. epa.gov

A significant limitation of GAC is its reduced efficacy for short-chain PFAS like perfluorohexanoate (PFHxA) compared to long-chain compounds. greshamsmith.comslu.se Short-chain PFAS are more water-soluble and have a lower potential for adsorption, leading to quicker breakthrough from GAC filters. nsf.govidtechex.com Studies have shown that the removal efficiency for short-chain perfluoroalkyl carboxylic acids (PFCAs), including PFHxA, can be below 19%. mdpi.com The adsorption capacity of GAC for PFAS decreases as the carbon chain length of the PFAS molecule decreases. greshamsmith.com For instance, Langmuir adsorption coefficients, which indicate how well a substance sorbs to a surface, decrease significantly with each removal of a -CF2- group from the PFAS molecule. greshamsmith.com

The presence of natural organic matter (NOM) in water can also negatively impact GAC performance by competing for adsorption sites. w-program.nu Furthermore, the structure of the PFAS molecule plays a role; linear PFAS isomers tend to adsorb better to GAC than branched isomers. greshamsmith.com

Ion Exchange Resins

Ion exchange (IX) resins are another established adsorptive media for PFAS removal. itrcweb.orggreshamsmith.com These resins use both adsorption and ion exchange mechanisms to trap PFAS. itrcweb.org Anion exchange resins, in particular, are effective in removing PFAS. purolite.comlanxess.com

IX resins have shown to be more effective than GAC for removing short-chain PFAS. greshamsmith.comresearchgate.net Some studies indicate that certain IX resins can have a significantly higher adsorption capacity for PFAS compared to activated carbon. researchgate.net For example, one study found that a weak base anion exchange polymer, BA103, exhibited a high adsorption capacity for PFHxA. jst.go.jp The removal mechanism involves both electrostatic interaction between the anionic PFAS and the cationic resin, as well as hydrophobic interactions between the PFAS chain and the resin's polymer structure. nih.gov

However, the performance of IX resins can be inconsistent in real-world applications and can be affected by the presence of other ions, such as sulfate (B86663), which compete with PFAS for exchange sites. greshamsmith.comnih.govacs.org The disposal of single-use resins can also be costly. greshamsmith.com

Comparison of Adsorption-Based Methods for PFHxA Removal
TechnologyPrincipleAdvantages for PFHxA RemovalLimitations for PFHxA Removal
Granular Activated Carbon (GAC)Physical adsorption onto porous carbon media. epa.govWell-established and widely used technology. epa.govLower efficacy for short-chain PFAS like PFHxA. greshamsmith.comslu.se Breakthrough occurs more quickly. nsf.gov Performance affected by water quality. greshamsmith.com
Ion Exchange (IX) ResinsElectrostatic attraction and adsorption onto charged resin beads. itrcweb.orgnih.govGenerally more effective for short-chain PFAS than GAC. greshamsmith.comresearchgate.net High adsorption capacity demonstrated in some studies. jst.go.jpInconsistent real-world results. greshamsmith.com Performance can be hindered by competing ions. nih.govacs.org Disposal of spent resin can be expensive. greshamsmith.com
Novel Adsorbent Materials (e.g., Activated Bone Char)

Research is ongoing to develop novel adsorbents with enhanced capacity and selectivity for short-chain PFAS. serdp-estcp.mil These include materials like modified biochar and molecularly imprinted polymers. serdp-estcp.mil

Activated bone char, which contains hydroxyapatite, is another material that has been investigated for the removal of contaminants. nih.govresearchgate.net Its primary application has been for fluoride (B91410) removal through an ion exchange mechanism. nih.govscielo.brmdpi.com While activated carbons are effective for heavy metals, they often lack anion adsorption capabilities, which bone char possesses. nih.gov The potential of activated bone char specifically for perfluorohexanoate removal is an area of ongoing research.

Membrane Filtration Processes

Membrane filtration, particularly high-pressure membrane processes, is a highly effective technology for removing a wide range of PFAS, including short-chain compounds. europa.euepa.gov

Reverse Osmosis (RO)

Reverse osmosis (RO) is a membrane separation process that uses pressure to force water through a semi-permeable membrane, leaving contaminants behind. nj.govwatertechnologies.com RO has proven to be one of the most effective methods for removing PFAS, with removal rates of 99% or higher for both long- and short-chain compounds. epa.govnj.govnih.gov

The effectiveness of RO is due to the small pore sizes of the membranes, which can physically block the passage of PFAS molecules. greshamsmith.com Studies have shown that RO can effectively remove perfluorooctanoate (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), and it is also effective against shorter-chain PFAS that are challenging for GAC and IX systems. nj.govnih.gov One study specifically investigating the rejection of trace levels of PFHxA found that even looser nanofiltration membranes, a similar process to RO, could reject over 95% of the compound. jst.go.jpjst.go.jp

Despite its high removal efficiency, RO has significant drawbacks, including high energy consumption and the production of a concentrated waste stream (reject or concentrate) that contains the removed PFAS and requires further treatment or disposal. itrcweb.orggreshamsmith.com

Efficacy of Reverse Osmosis for PFAS Removal
PFAS CompoundReported Removal EfficiencySource
General PFAS (wide range)>90% epa.gov
PFOA and PFOS≥99% nj.govnih.gov
PFHxA>95% (with nanofiltration) jst.go.jpjst.go.jp
Nanofiltration (NF)

Nanofiltration (NF) is a pressure-driven membrane separation process that has demonstrated high efficacy in removing per- and polyfluoroalkyl substances (PFAS), including perfluorohexanoate (PFHxA). Its mechanism relies on a combination of size exclusion and electrostatic repulsion between the membrane surface and the contaminant molecules.

Research has shown that NF membranes can achieve high rejection rates for PFHxA. For instance, the DowFilm NF270 membrane, in a laboratory-scale system, demonstrated PFHxA rejection rates between 96.6% and 99.4% as the operating pressure was increased from 2.5 to 20 bar. nih.gov This process was capable of concentrating industrial process water containing 60-200 mg/L of PFHxA, achieving a volume reduction factor of 5 and increasing the PFHxA concentration in the retentate to 870 mg/L. nih.gov Even loose NF membranes with large molecular weight cut-offs (MWCO) of 10,000 and 27,000 Da have been shown to reject 96.3% and 95.3% of PFHxA, respectively, from pure water. jst.go.jpresearchgate.net

The effectiveness of NF is not solely dependent on the membrane's pore size (or MWCO). jst.go.jpresearchgate.net The surface charge of the membrane plays a crucial role. Studies indicate that membranes with a more negative zeta-potential exhibit higher rejection rates for PFHxA, suggesting that electrostatic repulsion is a key mechanism in the separation process. jst.go.jpresearchgate.net Custom-fabricated loose, negatively charged NF membranes have shown high retention of perfluorooctanoic acid (PFOA) (~90%) while allowing passage of scale-forming ions, which suggests potential for high water recovery with reduced scaling issues. nih.gov

In pilot-scale studies at drinking water treatment plants, NF has achieved greater than 98% removal of total PFAS. slu.seresearchgate.netacs.org However, NF is a separation technology, not a destruction technology. It produces a concentrate stream (retentate) that contains a high concentration of PFHxA and other PFAS, which requires further treatment or disposal. nih.govslu.seresearchgate.net

Parameter Finding Reference
Membrane Type DowFilm NF270 nih.gov
Operating Pressure 2.5 - 20 bar nih.gov
PFHxA Rejection Rate 96.6% - 99.4% nih.gov
Volume Reduction Factor 5 nih.gov
Concentrate PFHxA 870 mg/L nih.gov
Loose NF (10 kDa) Rejection 96.3% jst.go.jpresearchgate.net
Loose NF (27 kDa) Rejection 95.3% jst.go.jpresearchgate.net
Pilot-Scale Total PFAS Removal >98% slu.seresearchgate.netacs.org

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) refer to a suite of technologies designed to degrade persistent organic pollutants through the generation of highly reactive chemical species, primarily hydroxyl radicals (•OH). youtube.com These processes aim to mineralize contaminants like PFHxA into less harmful substances such as carbon dioxide and fluoride ions. digitellinc.com AOPs, including electrochemical oxidation, sonochemical degradation, and plasma treatment, are actively being researched for PFAS remediation. redalyc.org

Electrochemical Oxidation (e.g., Boron-Doped Diamond Electrodes)

Electrochemical oxidation is a promising AOP for the destruction of PFAS. This technology utilizes electrodes to facilitate direct oxidation at the electrode-electrolyte interface. imperial.ac.uk Boron-doped diamond (BDD) electrodes are particularly effective due to their wide potential range of water stability and high oxygen overpotential, which favors the degradation of recalcitrant compounds like PFAS. imperial.ac.ukmdpi.com The process is considered a mass transfer-limited reaction that proceeds mainly through direct oxidation at the electrode surface rather than mediated oxidation by hydroxyl radicals. imperial.ac.uk

Studies have demonstrated the successful degradation of PFHxA using BDD electrodes. In a treatment train approach, the concentrate from a nanofiltration unit, containing 870 mg/L of PFHxA, was treated in an electrochemical cell with BDD electrodes. nih.gov This process achieved a 98% degradation rate of PFHxA and over 95% reduction of total organic carbon, indicating efficient mineralization. nih.gov The energy consumption for this process was minimized to 15.2 kWh per cubic meter of treated NF concentrate by operating at a current density of 50 A/m². nih.gov

Research has also identified PFHxA as a degradation intermediate during the electrochemical oxidation of larger PFAS molecules, such as 6:2 fluorotelomer sulfonic acid (6:2 FTS), before it is further degraded. digitellinc.com

Parameter Finding Reference
Electrode Type Boron-Doped Diamond (BDD) nih.govimperial.ac.uk
Initial PFHxA Conc. 870 mg/L (in NF concentrate) nih.gov
Degradation Rate 98% nih.gov
Total Organic Carbon Reduction >95% nih.gov
Optimal Current Density 50 A/m² nih.gov
Energy Consumption 15.2 kWh/m³ of concentrate nih.gov
Sonochemical Degradation

Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. acs.org This collapse creates transient hot spots with extremely high temperatures and pressures, leading to the pyrolytic decomposition of compounds at the bubble-water interface. acs.orgrsc.org Due to their surfactant properties, PFAS like PFHxA tend to accumulate at this interface, making them susceptible to degradation via this mechanism. acs.org

The effectiveness of sonochemical degradation is influenced by the compound's chemical structure. rsc.org Research comparing various PFAS found that the degradation rates are linked to their physicochemical properties, such as water solubility. rsc.orgresearchgate.net For perfluorinated carboxylates, including perfluorohexanoate (PFHxA), sonochemical degradation follows pseudo-first-order kinetics at lower concentrations. rsc.org However, the degradation efficiency can be negatively impacted by the presence of other organic constituents in the water matrix, which compete for space at the bubble-water interface. acs.orgscribd.com For example, the degradation rate for PFOA in landfill groundwater was reduced by 56% compared to the rate in pure Milli-Q water. acs.org

Parameter Finding Reference
Degradation Mechanism Pyrolysis at bubble-water interface acs.orgrsc.org
Kinetics Pseudo-first order at low concentrations rsc.org
Influencing Factors Chemical structure, water solubility rsc.orgresearchgate.net
Inhibitors Co-contaminating organic compounds acs.orgscribd.com
Plasma Treatment Technologies

Plasma-based water treatment is an emerging AOP that uses electricity to convert water into a mixture of highly reactive species, including hydroxyl radicals, aqueous electrons, and various oxygen and nitrogen species. enviro.wiki This process, often employing a dielectric barrier discharge (DBD) reactor, can simultaneously oxidize and reduce organic contaminants. enviro.wikiiwaponline.com

Plasma treatment has been shown to degrade long-chain PFAS, but this degradation can lead to the formation of shorter-chain compounds, including PFHxA. iwaponline.commdpi.comresearchgate.netwiley.com For example, during the plasma treatment of PFOA, PFHxA was identified as one of the degradation products. iwaponline.comresearchgate.netwiley.com Similarly, the plasma treatment of PFOS resulted in the formation of several shorter-chain perfluorinated carboxylic acids (PFCAs), including PFHxA. mdpi.com In studies using real water samples, the concentrations of shorter-chain compounds like PFHxA initially increased during plasma treatment, indicating that they are products of the degradation of larger PFAS. wiley.com

This suggests that while plasma technology is effective at breaking down long-chain PFAS, the complete mineralization of the resulting shorter-chain products like PFHxA may be less efficient or require longer treatment times. mdpi.com The specific degradation products and their concentrations can also be influenced by the type of gas (e.g., argon, air, nitrogen) used to generate the plasma. mdpi.com

Photolysis-Based AOPs (e.g., UV/H₂O₂, UV/O₃)

Photolysis-based AOPs utilize ultraviolet (UV) radiation, often in combination with oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃), to generate highly reactive hydroxyl radicals (•OH) for contaminant degradation. mdpi.comresearchgate.net

However, research indicates that these conventional hydroxyl-radical-based AOPs are largely ineffective for the degradation of perfluoroalkyl substances (PFAS). nih.gov In fact, their application can be counterproductive. Pilot-scale studies on various AOPs, including UV/H₂O₂, have shown an increase in the concentrations of several PFAS, including a minor average increase for PFHxA (1.0%). nih.gov This increase is attributed to the transformation of unknown PFAS precursors present in the water into measurable PFAS like PFHxA. nih.gov The strong carbon-fluorine bond in PFAS molecules is resistant to attack by hydroxyl radicals. mdpi.com

While some studies have explored UV-based systems for PFAS, they often report limited success or focus on different mechanisms. For instance, direct photolysis using high-energy vacuum UV (VUV, 100–200 nm) is required to break the C-F bond, as conventional UV (254 nm) is not sufficient. mdpi.com Therefore, processes like UV/H₂O₂ and UV/O₃ are generally not considered viable for the direct destruction of PFHxA and may even contribute to its formation from larger precursor compounds. nih.gov

Persulfate-Based Oxidation

Persulfate (S₂O₈²⁻) can be activated by heat, UV light, or other means to generate the sulfate radical (SO₄•⁻), a powerful oxidant with a higher oxidation potential and longer lifetime than the hydroxyl radical. mdpi.complos.org This makes it a potentially more effective agent for degrading recalcitrant compounds like PFAS. mdpi.com

However, similar to other AOPs, the application of activated persulfate to larger PFAS often results in the formation of shorter-chain PFCAs. Studies on the degradation of PFOA by heat-activated persulfate have identified PFHxA as a transformation product. nih.gov The process involves a stepwise removal of CF₂ units from the parent compound. plos.orgnih.gov In experiments treating aqueous film-forming foam (AFFF) with heat-activated persulfate under acidic conditions, concentrations of PFHxA initially increased, likely due to the oxidation of sulfonamide-based precursors present in the foam. acs.org

While the sulfate radical is capable of oxidizing PFCAs, the process efficiency is highly dependent on conditions such as pH, with acidic conditions being more favorable. nih.govacs.org The presence of other matrix components, like aquifer solids or organic solvents, can also decrease the treatment efficiency. acs.org The primary role of persulfate-based oxidation in the context of PFHxA often appears to be its formation from larger PFAS rather than its direct, complete mineralization.

Foam Fractionation for Separation and Concentration

Foam fractionation is a physicochemical separation technology used to treat water contaminated with surface-active compounds, including this compound. wisdomlib.org The process leverages the amphiphilic properties of the perfluorohexanoate (PFHxA) anion, which is surface-active and tends to accumulate at the air-water interface. serdp-estcp.mil When air is bubbled through a column of contaminated water, PFHxA molecules adsorb to the surface of the rising bubbles. nih.gov This process forms a foam at the top of the column that is enriched with the contaminant, which can then be collected and removed, leaving a cleaner water phase behind. wisdomlib.orgnih.gov

The effectiveness of foam fractionation is generally higher for long-chain per- and polyfluoroalkyl substances (PFAS) due to their greater hydrophobicity. researchgate.netslu.se Short-chain compounds like PFHxA are more challenging to remove because they possess lower surface activity. researchgate.netslu.seresearchgate.net Research shows that while long-chain PFAS can be removed with efficiencies greater than 95%, the removal of short-chain PFAS like PFHxA is often lower. researchgate.netslu.se However, the process can be optimized. Adding cationic or zwitterionic co-surfactants can enhance the removal of anionic short-chain PFAS by increasing their affinity for the air-liquid interface through electrostatic attraction. researchgate.netnih.govbohrium.com The efficiency of foam fractionation is also influenced by factors such as the ionic strength of the water, with higher conductivity sometimes correlating with improved PFAS removal. slu.se

Table 1: Factors Influencing Foam Fractionation Efficiency for PFHxA

Parameter Effect on PFHxA Removal Rationale
Chain Length Lower efficiency compared to long-chain PFAS. researchgate.netslu.se PFHxA is less hydrophobic and has a lower tendency to adsorb to bubble surfaces. researchgate.net
Co-surfactants Can significantly increase removal efficiency. nih.govbohrium.com Cationic and zwitterionic surfactants attract the anionic PFHxA, enhancing its collection in the foam. researchgate.net
Ionic Strength Can enhance removal. slu.se Higher electrolyte concentrations can improve the adsorption of PFAS to the air-water interface. researchgate.net
pH Can influence performance. nih.gov Affects the charge of the surfactant headgroup and its interaction with co-surfactants.

Soil and Sediment Remediation Approaches

Immobilization Techniques and Long-Term Stability

Immobilization is a remediation strategy that aims to reduce the mobility and bioavailability of contaminants in soil and sediment rather than destroying them. amazonaws.comnih.gov For PFHxA, this involves adding sorbent materials to the contaminated soil to bind the compound, thereby preventing it from leaching into groundwater or being taken up by organisms. amazonaws.comnih.govslu.se

Commonly used sorbents include carbon-based materials like granular activated carbon (GAC) and biochar, as well as clay-based materials and anion-exchange resins. amazonaws.comepa.govunit.no Activated carbons have been shown to be highly effective, with some studies reporting over 99% removal efficiency for various PFAS from aqueous solutions. slu.se The sorption mechanism for anionic PFAS like PFHxA involves hydrophobic interactions between the compound's fluorinated tail and the sorbent surface, as well as electrostatic interactions. nih.govdiva-portal.org

A critical aspect of immobilization is the long-term stability of the bond between PFHxA and the sorbent. amazonaws.comnih.gov While techniques can achieve high initial reductions in leaching, environmental conditions such as changes in pH or competition from other organic matter can potentially lead to the desorption and remobilization of the contaminant over time. argo-e.comlu.se Studies have shown that while GAC is highly effective for both long- and short-chain PFAS, some biochars may be less effective for shorter-chain compounds like PFHxA. epa.govunit.noargo-e.com The effectiveness of any sorbent depends on soil characteristics like organic matter content and pH. nih.govlu.se

Table 2: Comparison of Sorbents for PFHxA Immobilization

Sorbent Material Effectiveness for PFHxA Key Findings
Granular Activated Carbon (GAC) High slu.seepa.gov Generally shows strong sorption for a wide range of PFAS, including PFHxA. epa.gov
Biochar Variable; often lower than GAC. epa.govunit.no Performance depends on production conditions (e.g., activation). Activated biochars show significantly better performance. unit.no
Organoclay / Modified Clay Moderate to High epa.govargo-e.com Can be effective, but some studies show slightly less sorptive capacity for short-chain PFAS compared to GAC. epa.gov

Soil Washing Methods

Soil washing is an ex-situ remediation process that uses a liquid solution to extract contaminants like PFHxA from excavated soil. researchgate.netresearchgate.net The process involves mixing the contaminated soil with a specially formulated washing fluid, which can contain additives like surfactants or have an adjusted pH to enhance the desorption of PFHxA from soil particles into the liquid phase. researchgate.netmdpi.com After washing, the "clean" soil is separated from the now-contaminated washing fluid, which must then be treated to remove the extracted PFAS. itrcweb.org

The efficiency of soil washing is highly dependent on soil properties, particularly organic carbon content and the proportion of fine particles like clay and silt. researchgate.netmdpi.com Soils with high organic content can strongly bind PFAS, making them difficult to remove. mdpi.com The technique is generally more effective on sand and gravel fractions compared to clay and silt. researchgate.net While soil washing can be effective, its application can be limited by cost and the complexity of treating the resulting contaminated water. researchgate.netresearchgate.net Some studies have explored combining soil washing with air bubbling to improve the removal of certain PFAS, though its effectiveness for short-chain compounds like PFHxA in high-organic soils may be limited. mdpi.com

Thermal Treatment Technologies

High-temperature incineration is a destructive technology that aims to completely mineralize PFAS compounds like PFHxA into less harmful substances such as carbon dioxide and hydrogen fluoride. theic2.orgresearchgate.net This process requires very high temperatures, typically above 1,000°C, to break the highly stable carbon-fluorine bonds. researchgate.netnih.gov

Incineration is often used for highly concentrated waste streams, such as spent activated carbon from water treatment systems or the hyper-concentrated liquid generated by foam fractionation. serdp-estcp.milresearchgate.net The effectiveness of the destruction depends on maintaining adequate temperature, residence time in the combustion chamber, and sufficient turbulence to ensure complete breakdown. nih.govserdp-estcp.mil A significant concern with incineration is the potential for incomplete combustion, which could lead to the formation and release of other harmful fluorinated byproducts. researchgate.netnih.gov Therefore, strict operational controls and emissions monitoring are critical. serdp-estcp.mil While effective, incineration is an energy-intensive and costly remediation option. theic2.org

Table 3: Thermal Treatment Conditions for PFAS

Technology Typical Temperature Range Key Consideration
Incineration > 1,000°C researchgate.netnih.gov Potential for incomplete combustion and formation of harmful byproducts if not properly controlled. researchgate.netnih.gov
Thermal Desorption 350°C - 550°C plos.org Vaporized contaminants must be captured and treated separately. plos.org
Ball Milling for Mechanical Degradation

Ball milling is a mechanochemical destruction (MCD) technology that uses mechanical force to break down chemical compounds. mdpi.comepa.gov In this process, contaminated soil or waste is placed in a high-energy ball mill along with a co-milling reagent, such as potassium hydroxide (B78521) (KOH). epa.govresearchgate.net The high-energy impacts from the milling balls grind the materials together, inducing chemical reactions that can break the carbon-fluorine bonds in PFHxA. epa.govrsc.org

Research has shown that ball milling can achieve nearly complete degradation and defluorination of various PFAS, including short-chain compounds like PFHxA. mdpi.com The process is advantageous because it operates at ambient temperature and does not require large amounts of solvents, making it a potentially "greener" alternative to incineration. epa.govgoogle.com Studies have successfully demonstrated the degradation of PFOA (a longer-chain analogue of PFHxA) and other PFAS in both spiked sand and authentic contaminated soil. rsc.orgnih.gov The choice of co-milling reagent is crucial for the reaction's success. battelle.org While promising, the technology is still emerging, and research is ongoing to optimize its efficiency and scale it up for field applications. nih.govnih.gov

Biological Remediation Limitations

Biological remediation, which utilizes microorganisms or plants to break down or sequester contaminants, presents a theoretically cost-effective and environmentally friendly approach to pollution management. nih.govwaocp.com However, its application to per- and poly-fluoroalkyl substances (PFAS), particularly this compound and its corresponding acid, perfluorohexanoic acid (PFHxA), is fraught with significant challenges that severely limit its effectiveness. researchgate.net These limitations are rooted in the fundamental chemistry of the compound and the complex nature of microbial metabolism.

The primary obstacle to the biological degradation of perfluorohexanoate is the immense strength and stability of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry. digitellinc.comnih.gov This stability makes the molecule highly recalcitrant and resistant to the enzymatic attacks that microorganisms typically use to break down organic pollutants. researchgate.netasm.org Most bioremediation processes rely on microbial oxidation, but the high electronegativity of fluorine atoms in PFHxA resists these reactions. researchgate.net For degradation to occur, microbes must possess specialized enzymes capable of cleaving the C-F bond, a rare capability in the microbial world. asm.orgnih.gov

Research into the bioremediation of PFAS has shown that even when microbial degradation is observed, the process is often extremely slow and inefficient. waocp.comacs.org Studies have documented very long reaction times and low removal rates for PFAS compounds in general. waocp.com While some bacteria, such as Acidimicrobium sp. and certain Pseudomonas species, have demonstrated the ability to degrade longer-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), this degradation is often incomplete. nih.govresearchgate.net A crucial limitation in this process is that the breakdown of these longer molecules can lead to the formation of more persistent, shorter-chain compounds, including PFHxA. nih.govencyclopedia.pub For example, studies have identified PFHxA as a metabolic byproduct in the degradation of PFOA, effectively transforming one persistent pollutant into another. digitellinc.comencyclopedia.pub

Short-chain PFAS, such as perfluorohexanoate, exhibit their own set of challenges for bioremediation. They are generally more water-soluble and mobile in soil and water systems, which can make them difficult to contain and treat. waocp.comlidsen.com Furthermore, many treatment technologies, including biological ones, show lower efficiency for short-chain PFAS compared to long-chain ones. researchgate.netmdpi.com For instance, adsorption to organic matter or microbial surfaces, a key step in bioavailability, is less effective for short-chain compounds like PFHxA because they are less hydrophobic. lidsen.com

The table below summarizes findings from various studies, illustrating the challenges and low efficiencies associated with the biological degradation of PFAS, including the formation of short-chain intermediates like PFHxA.

Study Focus Microorganism/System Target Compound(s) Key Findings on Limitations Reference(s)
PFOS Degradation Labrys portucalensis F11Perfluorooctane sulfonic acid (PFOS)Degradation produced shorter-chain metabolites, including perfluorohexane (B1679568) sulfonic acid (PFHxS) and perfluorohexanoic acid (PFHxA). The process was slow, with significant removal taking 194 days. digitellinc.com
PFOA Degradation Acidimicrobium sp. A6Perfluorooctanoic acid (PFOA)Degradation was slow and occurred under specific anaerobic conditions. The process involved stepwise shortening of the molecule, producing intermediates like perfluoroheptanoate and perfluorohexanoate. nih.gov
PFCA Degradation Pseudomonas mosselii strain 5(3)C7-C10 Perfluorocarboxylic acids (PFCAs)The strain transformed longer PFCAs into perfluorohexanoic acid as part of the degradation pathway before complete disposal. nih.gov
General PFAS Bioremediation Review of various methodsGeneral PFASBioremediation processes are hindered by long reaction times, slow decomposition rates, and low removal efficiency. waocp.com The strong C-F bond and high electronegativity of fluorine resist microbial oxidation. asm.orgresearchgate.net waocp.comasm.orgresearchgate.net
Phytoremediation Herbaceous and woody plantsPFHxA, PFOA, PFOS, etc.While plants can absorb PFAS, this primarily transfers the contaminant from the soil to the plant biomass, creating contaminated plant matter that requires proper disposal to prevent entry into the food chain. researchgate.netresearchgate.net

Another significant limitation is the potential toxicity of byproducts generated during defluorination. The release of fluoride ions (F-) into the cellular environment can be toxic to the microorganisms undertaking the degradation, potentially halting the process after only a small amount of the target compound has been broken down. asm.org This self-limiting factor means that even if a microbe has the enzymatic capability to attack PFHxA, it may poison itself before remediation is complete. asm.org Furthermore, there is emerging concern that the presence of some PFAS compounds in the environment may promote the horizontal gene transfer of antibiotic resistance among bacteria, representing an unrecognized risk and a significant drawback from a public health perspective. nih.govnih.gov

Socio Economic and Regulatory Considerations: Academic Perspectives

Policy Frameworks and Regulatory Decisions (e.g., EU Restrictions on PFHxA)

The European Union has taken a leading role in regulating PFHxA and its related substances. Citing concerns over the persistence and mobility of these "forever chemicals" in water, the European Commission has adopted new measures under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation to safeguard human health and the environment. europa.eu This restriction is a significant step in reducing PFAS emissions, particularly as PFHxA has often been used as a substitute for the already banned perfluorooctanoic acid (PFOA). europa.euul.com

The regulatory process was initiated in December 2019 when Germany submitted a dossier to the European Chemicals Agency (ECHA), proposing restrictions on PFHxA, its salts, and related substances. foodtimes.eu After a thorough scientific assessment by ECHA's committees, the European Commission adopted the new measures. europa.euul.com The regulation, officially published as Commission Regulation (EU) 2024/2462, amends Annex XVII of REACH, adding new entry 79. ul.comsgs.com

The restriction will be implemented in phases, with transitional periods ranging from 18 months to five years, allowing industries time to adapt and find safer alternatives. europa.eufoodtimes.eu The regulation sets specific concentration limits for PFHxA and its salts at less than 25 parts per billion (ppb) and for the sum of PFHxA-related substances at less than 1000 ppb. ul.comqima.com

The ban will affect a wide range of consumer and industrial products. Key product categories impacted by the EU's restriction on PFHxA include:

Product Category Examples Transitional Period
Firefighting FoamsFor training, testing, and public fire services.18 months
Textiles, Leather, Furs, and HidesClothing, related accessories, and footwear for the public.24 months
Food Contact MaterialsPaper and cardboard.24 months
Consumer MixturesWaterproofing sprays.24 months
CosmeticsSkin care products.24 months
Other Textiles and MaterialsCarpets, rugs, curtains, and tablecloths.36 months
Civil Aviation Firefighting Foams60 months

Certain applications are exempt from the restriction, such as in semiconductors, batteries, and fuel cells for green hydrogen, where viable alternatives are not yet available. europa.euul.com Personal protective equipment in high-risk categories and certain medical devices are also exempt. sgs.com

Academic Analysis of Alternative Substance Development and Implementation

The regulation of PFHxA and other PFAS has spurred academic and industrial research into the development and implementation of safer alternatives. The transition away from long-chain PFAS, such as PFOA, initially led to the increased use of shorter-chain alternatives like PFHxA. fluoropolymers.eu However, with growing evidence of the potential risks associated with these shorter-chain compounds, the focus has shifted to non-fluorinated substitutes and alternative technologies. cfpua.orgfrontiersin.org

Academic efforts have been directed at creating comprehensive databases of potential alternatives to PFAS for various applications. nih.govacs.org These databases aim to document known uses of PFAS, describe their functions, and list potential substitutes, evaluating their suitability and market availability. acs.org One such database has identified 530 PFAS-free alternatives across 18 use categories, concluding that suitable substitutes are available for numerous applications, including coatings for food packaging. nih.govacs.org However, for some industrial processes, such as in the production of plastics and rubber, readily available alternatives are still lacking. acs.org

The concept of "functional substitution" is a key academic framework in this area. This approach considers not just direct chemical-for-chemical replacement but also changes in product design or industrial processes that eliminate the need for the specific functions provided by PFAS. acs.org The development of non-fluorinated substances, such as dendrimers and siloxanes, is a significant area of research, although their performance may not always match that of fluorinated compounds in applications requiring extremely low surface tension and high durability. cfpua.org

A critical aspect of implementing alternatives is avoiding "regrettable substitutions," where a hazardous chemical is replaced with another that later proves to be equally or more harmful. nih.gov The case of hexafluoropropylene oxide dimer acid (HFPO-DA), a substitute for PFOA, highlights this challenge, as it has been found to be persistent and to cause adverse health effects. nih.gov Therefore, a thorough assessment of the entire life cycle and potential impacts of any proposed alternative is crucial.

Life Cycle Assessment Methodologies for PFHxA and its Alternatives

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental and human health impacts of a product or service throughout its entire life cycle. nih.gov The application of LCA to PFAS, including PFHxA and its alternatives, presents unique challenges due to the extreme persistence of these substances. foodpackagingforum.org

Researchers have proposed frameworks to incorporate PFAS into LCA by defining the transformation fractions of individual PFAS into their highly persistent terminal forms, known as perfluoroalkyl acids (PFAAs). nih.govfoodpackagingforum.org A characterization model adapted within the USEtox framework has been used to estimate the human and environmental toxicity of PFAAs, including PFHxA. foodpackagingforum.org Studies have shown that even low emissions of PFAS can have significant effects on LCA results, with some PFAAs ranking in the top 5% for marine ecotoxicity compared to thousands of other chemicals. nih.govfoodpackagingforum.org

The LCA methodology, as defined by ISO standards 14040 and 14044, involves four main phases: goal and scope definition, life cycle inventory analysis, life cycle impact assessment, and interpretation. mdpi.com A key challenge in conducting LCAs for PFAS is the availability of high-quality data for the life cycle inventory phase. nih.gov

Recent academic work has focused on developing (eco)toxicity LCIA frameworks specifically for PFAS. These frameworks guide the LCA analyst from the inventory stage to the final characterization of potential impacts, covering the vast majority of PFAS-containing products. nih.govacs.org The selection of representative terminal degradation products, such as PFHxA, is crucial for these assessments. nih.govacs.org

Furthermore, LCA is being applied to evaluate the environmental sustainability of remediation technologies for PFAS-contaminated sites. mdpi.comlife-source.se This includes assessing technologies such as granular activated carbon (GAC), ion exchange resins, and emerging solutions like Surface-Active Foam Fractionation (SAFF) and Electrochemical Oxidation (EO). life-source.se These assessments aim to identify the most environmentally sound methods for mitigating existing PFAS contamination. life-source.se

Research Gaps and Future Directions in Perfluorohexanoate Studies

Elucidation of Environmental Transformation Mechanisms

A significant research gap exists in our understanding of the environmental transformation of perfluorohexanoate. While generally considered recalcitrant, the potential for degradation under specific environmental conditions warrants further investigation.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the degradation mechanisms of PFAS at a molecular level. acs.orgescholarship.orgnih.gov However, the majority of computational studies on PFAS have relied on conventional DFT approaches that examine static, time-independent properties. acs.orgescholarship.orgnih.gov Future research should integrate advanced quantum dynamical methods with experimental studies to provide a more comprehensive understanding of perfluorohexanoate degradation.

Recent studies on other PFAS, such as perfluorooctanoic acid (PFOA), have demonstrated the utility of DFT in mapping reaction pathways for degradation by oxidants like persulfate. nih.gov These studies have shown that the reaction of anionic PFOA with HSO4• is the most favorable degradation pathway, a finding that aligns with experimental observations. nih.gov Similarly, DFT and the COnstrained GEometry to simulate Forces (COGEF) model have been used to investigate the mechanochemical degradation of PFOA, revealing that external forces can alter the electronic structure and enhance the reactivity of the molecule. rsc.org

Future research on perfluorohexanoate should adopt similar integrated approaches. Time-dependent DFT and ab initio molecular dynamics can provide insights into the dynamics of degradation processes, such as defluorination time scales and kinetics, which are not accessible through conventional static calculations. acs.orgnih.gov By combining these computational predictions with controlled laboratory experiments, researchers can validate theoretical models and elucidate the specific conditions and mechanisms that may lead to the environmental transformation of perfluorohexanoate.

The degradation kinetics of PFAS can vary significantly depending on the specific compound and the degradation technology employed. Sonochemical degradation studies have shown that the pseudo-first-order rate constants for perfluorohexanoate (PFHxA) are influenced by ultrasonic frequency. acs.org For instance, the sonolysis rate constant for PFHxA was observed to peak at an ultrasonic frequency of 358 kHz. acs.org

A systematic examination of the degradation kinetics for a diverse range of PFAS, including perfluorohexanoate, under various advanced oxidation and reduction processes is crucial. This will allow for a comparative analysis of degradation efficiencies and the identification of the most effective treatment technologies. Studies have shown that for some PFAS, degradation rates are influenced by their thermal stability. researchgate.net Research on the electrochemical degradation of PFHxA has demonstrated high removal rates, highlighting the potential of this technology. nih.gov

Future studies should aim to generate comprehensive datasets on the degradation kinetics of perfluorohexanoate in comparison to other PFAS, considering a wide array of environmental conditions and treatment technologies. This will aid in the development of more effective remediation strategies for PFAS-contaminated sites.

Enhanced Understanding of Ecological Bioaccumulation and Distribution

Improving our understanding of how perfluorohexanoate bioaccumulates and is distributed within ecosystems is critical for assessing its ecological risk. This requires the development of more accurate predictive models and a deeper investigation into the biological mechanisms governing its uptake.

Mechanistic food web bioaccumulation models are essential tools for predicting the concentrations of PFAS in various organisms and assessing the associated risks to both wildlife and humans. uri.edunih.govacs.org Existing models for persistent organic pollutants often perform poorly for ionizable PFAS like perfluorohexanoate. rsc.org Therefore, there is a need to develop and refine models that specifically account for the unique physicochemical properties of these substances.

Recent advancements in modeling have incorporated parameters such as partitioning to phospholipids and proteins, as well as renal elimination, leading to improved predictions of PFAS bioaccumulation in aquatic food webs. uri.edursc.org These models provide a framework for evaluating the combined effects of various uptake and elimination processes and can help identify food webs where biomagnification is most likely to occur. nih.govacs.org

Future research should focus on further validating and expanding these models for perfluorohexanoate across a range of aquatic and terrestrial ecosystems. This includes gathering more empirical data on key model parameters and comparing model predictions with field observations to enhance their accuracy and reliability.

The bioaccumulation of PFAS is not uniform across different species or even within the tissues of a single organism. The mechanisms controlling the uptake and distribution of these compounds are complex and are thought to involve interactions with proteins and phospholipids. acs.org Two prevailing hypotheses suggest that bioaccumulation is driven by either partitioning to membrane phospholipids or interactions with proteins such as serum albumin and liver fatty acid binding proteins. acs.org

Studies on various aquatic organisms have shown that the uptake of PFAS is related to the length of their fluorocarbon chain. nih.gov Research on zebrafish has provided insights into the tissue-specific distribution of other PFAS, highlighting the importance of binding affinities with specific proteins in determining where these compounds accumulate. researchgate.net For example, some PFAS have been found to preferentially partition into the blood compared to the liver. researchgate.net

To better understand the ecological risks of perfluorohexanoate, future research must focus on elucidating its species- and tissue-specific uptake mechanisms. This includes in vivo and in vitro studies to identify the specific proteins and transporters involved in its absorption, distribution, and excretion in a variety of ecologically relevant species.

Development of Robust Ecotoxicological Assessment Tools

The development of robust ecotoxicological assessment tools is essential for evaluating the potential environmental and human health impacts of perfluorohexanoate. Life cycle impact assessment (LCIA) frameworks are being adapted to characterize the risks associated with PFAS. nih.govacs.org These frameworks aim to translate emissions of primary PFAS into their highly persistent terminal degradation products and calculate their toxicity and ecotoxicity characterization factors. nih.govacs.org

For perfluorohexanoic acid (PFHxA), characterization factors for human toxicity and aquatic ecotoxicity have been calculated, ranking it among the top 5% for marine ecotoxicity when compared to a large database of other chemicals. nih.govacs.org However, data availability remains a significant limitation, leading to uncertainties in these assessments. nih.gov

Future efforts should focus on generating more comprehensive ecotoxicological data for perfluorohexanoate to reduce the uncertainty in risk assessments. This includes conducting long-term studies on a wider range of species to determine chronic toxicity endpoints. Furthermore, the continuous evolution of our understanding of PFAS effects necessitates the regular re-evaluation of toxicity values and risk assessment frameworks. nih.gov The development of in vitro and in silico methods can also help to prioritize PFAS for further toxicological testing and to better understand their mechanisms of toxicity.

Novel In Silico and In Vitro Approaches for Non-Human Species

The development of non-animal testing methods is crucial for efficiently assessing the potential risks of the vast number of PFAS compounds. For PFHxA, in silico (computer-based) and in vitro (cell-based) approaches are emerging as vital tools for predicting toxicity in non-human species, though significant research is still required.

In vitro studies have begun to probe the effects of PFHxA at the cellular level in aquatic organisms. For instance, research using a zebrafish liver cell line compared the toxicity of PFHxA with other perfluorinated carboxylic acids (PFCAs). This study found that PFHxA was less toxic than the longer-chain perfluorooctanoic acid (PFOA) and that exposure to sublethal doses of PFHxA affected cell metabolism by decreasing the bound/free ratios of NADH and FAD, which are key coenzymes in metabolic pathways nih.gov. Another study on freshwater microbial communities showed that while PFOA significantly altered the community structure, the effects of PFHxA were much milder frontiersin.org. These studies highlight the utility of in vitro systems in discerning the relative toxicity and metabolic impact of different PFAS compounds.

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the physicochemical properties and toxicological endpoints for various PFAS. rsc.org However, the scientific validity of many of these models is still under review, and specific, validated models for predicting the ecotoxicological effects of PFHxA on a wide range of non-human species are a critical research gap. rsc.org Future work aims to build and validate these computational models to reduce reliance on animal testing and enable rapid screening of PFAS compounds. rsc.org

Research ApproachOrganism/SystemKey Findings Related to Perfluorohexanoate (PFHxA)Reference
In Vitro Toxicity Assessment Zebrafish Liver Cell LinePFHxA is less toxic than PFOA; affects cell metabolism at sublethal doses. nih.gov
In Vitro Ecotoxicology Freshwater Microbial CommunityEffects on microbial community structure are much milder compared to PFOA. frontiersin.org
In Silico Model Assessment N/A (Predictive Models)A scientifically valid model for predicting vapor pressure was implemented for PFHxA. rsc.org

Validation of Experimental Models for Broader Ecological Relevance

A significant challenge in ecotoxicology is ensuring that laboratory findings can be extrapolated to predict real-world environmental impacts. For PFHxA, this involves validating experimental models to confirm their ecological relevance across different species and ecosystems.

Current research is developing frameworks to better characterize the environmental fate and effects of PFAS, including PFHxA. One such framework for life cycle impact assessment (LCIA) models the long-term fate of these persistent chemicals, predicting they will ultimately accumulate in open oceans. nih.gov In this model, the ecotoxicity characterization factors for PFHxA were found to be lower than those for PFOA and perfluorobutanesulfonic acid (PFBS), although this could be influenced by data availability rather than actual differences in toxicity. nih.gov

Studies comparing the effects of PFHxA and PFOA on freshwater microbial communities have found that PFHxA has a milder impact, suggesting that the ecological risks may differ significantly between short- and long-chain PFAS. frontiersin.org However, inconsistencies between studies highlight the need for standardized testing protocols and further research to understand the complex interactions within ecosystems. frontiersin.org Validating these microcosm and mesocosm studies against field observations is a crucial future step to ensure that regulatory decisions are based on ecologically relevant data. The ultimate goal is to create a suite of validated models that can accurately predict how substances like potassium perfluorohexanoate will behave and what effects they will have in diverse environmental compartments. nih.gov

Advancements in Remediation Technologies

The extreme persistence of PFAS, including this compound, makes their removal from the environment a significant technical challenge. adec-innovations.comnih.gov Standard water and soil treatment methods are often ineffective. itrcweb.orgolympianwatertesting.com Consequently, research and development are intensely focused on creating and optimizing technologies that can sequester or destroy these "forever chemicals."

Field-implemented technologies for treating PFAS-contaminated liquids are currently limited to sequestration methods that capture the compounds without destroying them. itrcweb.org The most common and proven full-scale technologies are sorption-based, using materials like granular activated carbon (GAC) and ion exchange (IX) resins. itrcweb.orgsaltworkstech.comnih.gov High-pressure membrane filtration, such as reverse osmosis (RO), is also effective for a wide range of PFAS. saltworkstech.comanteagroup.com

TechnologyMechanismEffectiveness for Short-Chain PFAS (like PFHxA)Key Limitations
Granular Activated Carbon (GAC) Adsorption onto porous carbon media.Less effective; quicker breakthrough compared to long-chain PFAS. saltworkstech.comNon-selective (fouling by co-contaminants), requires high-energy regeneration or incineration. saltworkstech.comgwttllc.com
Ion Exchange (IX) Resins Adsorption and ion exchange onto charged polymer resins.Generally more effective than GAC for short-chain PFAS. researchgate.netCan be less effective in water with high levels of other ions or organic matter; requires regeneration or incineration. saltworkstech.com
Reverse Osmosis (RO) Separation using a semi-permeable membrane.Highly effective for both short- and long-chain PFAS. saltworkstech.comanteagroup.comEnergy-intensive; produces a concentrated waste brine that requires further management. saltworkstech.comanteagroup.com

Improving Energy Efficiency and Cost-Effectiveness of Field-Scale Applications

A major barrier to the widespread implementation of PFAS remediation is the high cost and energy consumption of current technologies. pca.state.mn.usnih.gov The infrastructure needed to treat drinking water for a single county can be estimated to cost as much as $1 billion. acs.org Operating costs are also substantial; a Minnesota report estimated that removing and destroying PFAS from municipal wastewater could cost between $2.7 million and $18 million per pound. pca.state.mn.us

Research efforts are focused on several key areas to improve efficiency:

Optimizing Sorbent Media: Developing novel adsorbents with higher affinity and capacity for short-chain PFAS like PFHxA could reduce the frequency of media replacement and lower operational costs. itrcweb.org

Hybrid Systems: "Treatment trains" that combine technologies are being explored. For example, a membrane system could first concentrate the PFAS from a large volume of water into a smaller one, which can then be treated more efficiently by a destructive technology, potentially reducing energy consumption by over 50%. nih.gov

Destruction Technologies: While still largely in development, technologies like electrochemical oxidation and plasma treatment aim to break the strong carbon-fluorine bond, permanently destroying the PFAS molecule. nih.govprinceton.edunih.gov Improving the energy efficiency of these destructive methods is a critical research goal. nih.gov

The economic viability of any remediation strategy is paramount. Life cycle cost assessments are essential tools for comparing the long-term performance and costs of different media and technologies, including the final disposal or destruction of spent materials. itrcweb.orgnih.gov

Addressing Secondary Water Quality Impacts and Co-Contaminants

PFAS contamination rarely occurs in isolation. Water sources, particularly industrial wastewater and landfill leachate, often contain a complex mixture of other organic and inorganic pollutants. saltworkstech.com These co-contaminants can significantly hinder the performance of remediation systems. saltworkstech.comregenesis.com For example, non-selective media like GAC can become quickly overloaded by other organic compounds, leading to rapid breakthrough of PFAS and increased operational costs. saltworkstech.com

Furthermore, the treatment process itself can have secondary water quality impacts. Some advanced oxidation processes may generate undesirable byproducts. For instance, one study on electrochemical oxidation noted the formation of chlorate at levels higher than the U.S. EPA's health reference level for drinking water. nih.gov The management of waste streams, such as the highly concentrated brine from reverse osmosis or the spent carbon from GAC filters, also presents a significant challenge, as it transfers the pollutant from one medium to another. adec-innovations.comwise-intern.org Future research must focus on developing more selective remediation technologies and holistic treatment strategies that account for the entire life cycle of the contamination, including co-contaminants and treatment-generated waste. researchgate.net

Research into Non-Chemical and Biological Alternatives (e.g., Phycoremediation)

In response to the high energy demands and secondary waste issues of conventional technologies, research into biological and non-chemical remediation alternatives is gaining momentum. These approaches aim to provide more sustainable and environmentally friendly solutions.

Phytoremediation involves using plants to extract, contain, or degrade contaminants. Several crop species have shown the ability to take up PFAS from soil and water. researchgate.net Research indicates that the bioconcentration of perfluoroalkyl carboxylic acids in plants is often negatively correlated with the compound's carbon chain length, which is a relevant consideration for the shorter-chain PFHxA. researchgate.net This suggests that certain plants might be more effective at taking up shorter-chain PFAS. However, the use of non-crop plants is preferred to avoid introducing contaminants into the food chain. researchgate.net

Bioremediation using microorganisms is another promising area. While PFAS are highly resistant to biodegradation, some specialized bacteria have shown potential. For example, Acidimicrobiaceae sp. strain A6 has been shown to be capable of defluorinating PFOA. researchgate.net Although this research has focused on longer-chain PFAS, it opens the door to exploring microbial solutions for compounds like PFHxA.

Phycoremediation , the use of algae for contaminant removal, is also being explored. Microalgae can remove pollutants through biosorption (binding to the cell surface) and bioaccumulation (intracellular uptake). nih.gov While research specific to PFHxA is limited, the ability of certain algae strains to tolerate and accumulate other persistent pollutants makes this a viable area for future investigation. nih.gov These biological methods are generally low-cost and less energy-intensive but currently face challenges such as inconsistent performance and long treatment durations. researchgate.net

Global Monitoring Program Expansion and Harmonization

Understanding the global distribution and prevalence of this compound requires robust and coordinated monitoring efforts. Due to their persistence and mobility, PFAS are found in environmental media and biota worldwide, from industrial areas to remote polar regions. nih.govresearchgate.net

International bodies and national agencies are expanding their monitoring programs to include a wider range of PFAS. The Stockholm Convention's Global Monitoring Plan (GMP) assesses persistent organic pollutants and has incorporated PFAS analysis in samples of air, water, and human milk from developing countries. nih.gov In the United States, the EPA's Unregulated Contaminant Monitoring Rule (UCMR) program periodically requires public water systems to monitor for specific unregulated contaminants. The fifth iteration of this rule (UCMR 5) mandates testing for 29 different PFAS, providing crucial data on their occurrence in the nation's drinking water. epa.govelamusa.com Similarly, other countries like South Korea are including additional PFAS, such as PFHxA, in their monitoring networks. mdpi.com

A significant challenge in creating a cohesive global picture of PFAS contamination is the lack of standardized analytical methods and reporting requirements. mdpi.com Different laboratories and jurisdictions may use different methods, making direct comparisons of data difficult. bioengineer.org Therefore, a key future direction is the harmonization of these monitoring programs. bioengineer.org This involves developing and validating universal analytical methods, establishing consistent quality control protocols, and encouraging international cooperation and data sharing. mdpi.combioengineer.org Such harmonization is essential for accurate global risk assessments, tracking the effectiveness of regulations, and protecting public health. bioengineer.org

Addressing Knowledge Gaps for Emerging PFHxA Precursors and Transformation Products

A primary challenge lies in the sheer number and diversity of potential PFHxA precursors. chromatographyonline.com The term "precursor" encompasses a broad range of polyfluorinated substances that can degrade to form PFAAs through biotic or abiotic processes. itrcweb.orgnccoast.org These can include, but are not limited to, fluorotelomer-based compounds, perfluoroalkane sulfonamides, and polyfluoroalkyl ethers. nih.govnewmoa.org The constant development and introduction of new PFAS chemistries present a moving target for researchers, making it difficult to identify and track all potential sources of PFHxA in the environment. diva-portal.org

The transformation pathways of these emerging precursors are often complex and not fully elucidated. Environmental conditions play a significant role in determining the rate and products of transformation. nccoast.org For instance, the biotransformation of N-dimethyl ammonio propyl perfluorohexane (B1679568) sulfonamide (AmPr-FHxSA), a compound found in aqueous film-forming foams (AFFF), can lead to the formation of perfluorohexane sulfonamide (FHxSA) and ultimately PFHxA. battelle.org Similarly, 6:2 fluorotelomer-based precursors can degrade through various intermediates, including 5:3 fluorotelomer carboxylic acid (5:3 FTCA), before forming PFHxA. nih.goveurofins.se However, the specific microbial communities, redox conditions, and other environmental factors that drive these transformations require further investigation.

A critical knowledge gap is the toxicological profile of the various transformation products. While the toxicity of terminal products like PFHxA is relatively well-studied, the intermediate compounds formed during the degradation of precursors may also pose significant health risks. nih.gov For example, studies on the precursor 6:2 fluorotelomer alcohol (6:2 FTOH) have shown that an intermediate, 5:3 FTCA, may have a slower clearance rate than PFHxA and could contribute to kidney toxicity. nih.gov The toxic effects of many other potential transformation products of emerging PFHxA precursors remain largely unknown, hindering a complete risk assessment. researchgate.net

Furthermore, the analytical methods required to detect and quantify the vast array of emerging precursors and their transformation products in complex environmental matrices are still under development. battelle.orgselectscience.netchromatographyonline.com Standard targeted analyses often only cover a limited number of known PFAS, potentially underestimating the total precursor load. chromatographyonline.com Advanced techniques such as high-resolution mass spectrometry and the total oxidizable precursor (TOP) assay are essential for identifying novel and unknown precursors. mdpi.comacs.org However, these methods also face challenges, including the lack of analytical standards for many emerging compounds and the difficulty in distinguishing between different isomers. chromatographyonline.com

Future research must prioritize the systematic identification of new PFHxA precursors, particularly those used in current industrial applications and consumer products. researchgate.net Detailed studies are needed to unravel the intricate transformation pathways of these emerging compounds under a range of environmentally relevant conditions. This includes identifying the key microbial players and enzymatic processes involved in biotransformation.

Moreover, a concerted effort is required to assess the toxicological effects of the intermediate transformation products. This will necessitate the synthesis of analytical standards and the development of robust toxicological assays. Finally, continued innovation in analytical methodologies is paramount to enable comprehensive monitoring of emerging precursors and their degradation products in the environment, ultimately leading to more accurate risk assessments and effective management strategies. battelle.orgselectscience.netchromatographyonline.com

Q & A

Q. What in silico approaches predict the ecological risks of this compound in riverine ecosystems?

  • Methodology : Apply QSAR models (e.g., ECOSAR) to estimate acute/chronic toxicity for untested species. Validate predictions against monitoring data from high-risk zones (e.g., European rivers with PFHxA >10 ng/L) . Integrate GIS-based exposure modeling to prioritize contaminated sites.

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